molecular formula C9H13NO2 B139212 3,4-Diethyl-1H-pyrrole-2-carboxylic acid CAS No. 157873-93-3

3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B139212
CAS No.: 157873-93-3
M. Wt: 167.2 g/mol
InChI Key: ZMRBGUQIQSRTLI-UHFFFAOYSA-N
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Description

3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Diethyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diethyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-6-5-10-8(9(11)12)7(6)4-2/h5,10H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRBGUQIQSRTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=C1CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571944
Record name 3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157873-93-3
Record name 3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility & Stability Profile of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Diethyl-1H-pyrrole-2-carboxylic acid solubility profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS 7697-46-3 for the acid; often encountered as its ethyl ester, CAS 97336-41-9) is a critical intermediate in the synthesis of porphyrins, specifically octaethylporphyrin (OEP) and related tetrapyrrolic macrocycles.

For the application scientist, this molecule presents a solubility-stability paradox . While it possesses a carboxylic acid moiety suggesting aqueous solubility at high pH, its pyrrolic core renders it highly susceptible to acid-catalyzed thermal decarboxylation . Therefore, "solubility" cannot be decoupled from "stability." This guide defines the operational windows for handling this compound, ensuring that dissolution does not inadvertently trigger degradation.

Physicochemical Characterization

Before establishing a solubility protocol, the fundamental properties governing the molecule's behavior must be understood.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₉H₁₃NO₂Moderate hydrophobicity driven by ethyl groups.
Molecular Weight 167.21 g/mol Small molecule, rapid dissolution kinetics in organics.
pKa (COOH) ~4.5 (Predicted based on pyrrole-2-COOH)Exists as an anion (carboxylate) at pH > 6.0.
pKa (NH) > 16.0The pyrrole NH is non-acidic in aqueous conditions; requires strong bases (e.g., NaH) to deprotonate.
LogP ~2.8 (Estimated)Lipophilic. Poor water solubility in non-ionized form.
Thermal Stability Unstable > 50°C in acid Prone to decarboxylation to form 3,4-diethylpyrrole.

Solubility & Stability Matrix

The following matrix categorizes solvent systems by their suitability for storage , reaction , and processing .

Aqueous Solubility Profile
  • Acidic Media (pH < 4):

    • Solubility: Low.

    • Critical Warning: Do not heat. In acidic environments, the protonation of the pyrrole ring at the C2 position facilitates rapid loss of CO₂. "Dissolving" this compound in hot acid is effectively a synthesis protocol for 3,4-diethylpyrrole (the decarboxylated product).

  • Neutral Media (pH 6–7):

    • Solubility: Very low (< 1 mg/mL). The molecule exists largely as the neutral free acid, which is hydrophobic due to the two ethyl groups.

  • Basic Media (pH > 9):

    • Solubility: High (> 50 mg/mL).

    • Mechanism: Deprotonation of the carboxylic acid forms the water-soluble carboxylate salt.

    • Stability: High. This is the preferred state for aqueous processing.

Organic Solvent Compatibility
  • Polar Aprotic (DMSO, DMF):

    • Solubility: Excellent (> 100 mg/mL).

    • Use Case: Ideal for stock solutions and biological assays.

  • Polar Protic (Methanol, Ethanol):

    • Solubility: Good (> 20 mg/mL).

    • Use Case: Recrystallization and transfer solvent.[1]

  • Non-Polar (Hexanes, Chloroform):

    • Solubility: Moderate to Low.

    • Use Case: The free acid is poorly soluble in hexanes, allowing it to be precipitated/triturated from chloroform mixtures.

Visualizing the Stability-Solubility Workflow

The diagram below illustrates the decision logic for solvent selection, explicitly linking pH choices to the degradation risk.

SolubilityWorkflow Start 3,4-Diethyl-1H-pyrrole-2-carboxylic acid (Solid Sample) Decision Select Solvent System Start->Decision Acidic Acidic Aqueous (pH < 4) Decision->Acidic If Acidified Neutral Neutral Water (pH 7) Decision->Neutral If Water only Basic Basic Aqueous (pH > 9, NaOH/KOH) Decision->Basic If Basified Organic Organic Solvents (DMSO, EtOH) Decision->Organic If Organic Result_Acid RISK: Decarboxylation Forms 3,4-diethylpyrrole Acidic->Result_Acid Heat/Time Result_Neutral Suspension (Poor Solubility) Neutral->Result_Neutral Result_Basic Stable Solution (Carboxylate Anion) Basic->Result_Basic Result_Organic Stable Solution (High Solubility) Organic->Result_Organic

Figure 1: Decision tree for solvent selection highlighting the critical instability pathway in acidic media.

Experimental Protocols

Protocol A: Safe Dissolution for Biological Assays (Stock Solution)
  • Objective: Create a stable 100 mM stock solution.

  • Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Procedure:

    • Weigh 16.7 mg of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid into a glass vial.

    • Add 1.0 mL of analytical grade DMSO.

    • Vortex for 30 seconds. Solution should be clear and colorless to pale tan.

    • Validation: Dilute 10 µL of stock into 990 µL of water (pH 7). If precipitation occurs (cloudiness), the compound is intact. If it remains clear, verify concentration, as the salt form may have formed or degradation occurred (unlikely in pure DMSO).

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Purification via Acid-Base Extraction (Precipitation)
  • Objective: Purify the crude acid obtained from saponification of the ethyl ester.

  • Principle: Solubility differential between the ionized salt (soluble) and the free acid (insoluble).

  • Procedure:

    • Dissolution: Dissolve crude material in 1M NaOH (approx. 10 mL per gram). The solution should be homogeneous.

    • Filtration: Filter any insoluble particulates (impurities or decarboxylated pyrrole oil).

    • Controlled Precipitation:

      • Cool the filtrate to 0–4°C (Ice bath). Crucial to prevent decarboxylation.

      • Slowly add 1M HCl dropwise with vigorous stirring.

      • Monitor pH.[2][3][4] Stop addition exactly when pH reaches 3–4 .

    • Isolation: A white to pinkish solid will precipitate. Filter immediately on a sintered glass funnel.

    • Drying: Dry under high vacuum at room temperature . Do not use a heated oven.

Protocol C: Quantitative Solubility Determination (Shake-Flask)
  • Objective: Determine exact solubility in a specific solvent.

  • Procedure:

    • Add excess solid (~50 mg) to 1 mL of solvent in a sealed HPLC vial.

    • Shake at 25°C for 24 hours.

    • Filter supernatant through a 0.22 µm PTFE filter.

    • Analyze filtrate via HPLC-UV (254 nm).

    • Note: For aqueous acidic buffers, limit shake time to 1 hour and analyze immediately to differentiate solubility from degradation.

Mechanistic Insight: The Decarboxylation Pathway[3][5]

Understanding why the solubility profile is pH-sensitive prevents experimental error. The diagram below details the degradation mechanism that mimics "dissolution" but is actually chemical transformation.

Decarboxylation Step1 Pyrrole-2-COOH (Free Acid) Step2 C2-Protonation (Acid Catalysis) Step1->Step2 + H+ Step3 Transition State (Unstable) Step2->Step3 Step4 3,4-Diethylpyrrole (Oil/Liquid) + CO2 Step3->Step4 - CO2

Figure 2: Acid-catalyzed decarboxylation mechanism.[5] Note that protonation occurs on the ring carbon, not just the oxygen, destabilizing the C-C bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22670363, 3,4-diethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. 3,4-Diethylpyrrole and related porphyrin precursors. (General reference for pyrrole handling). Retrieved from [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[5] Journal of the American Chemical Society. (Mechanistic basis for instability). Retrieved from [Link]

Sources

3,4-Diethyl-1H-pyrrole-2-carboxylic Acid: The Gateway to Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Diethyl-1H-pyrrole-2-carboxylic Acid: Synthesis, Reactivity, and Role as a Porphyrin Precursor Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Porphyrinoid Researchers, and Material Scientists.

Executive Summary & Strategic Importance

3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a pivotal intermediate in heterocyclic chemistry, serving as the immediate precursor to 3,4-diethylpyrrole . This specific substitution pattern is not arbitrary; it is the monomeric unit required to synthesize Octaethylporphyrin (OEP) , the "hydrogen atom" of porphyrin chemistry.

Unlike natural porphyrins (e.g., Protoporphyrin IX), which possess asymmetric substitution patterns leading to complex isomer mixtures during synthesis, OEP is highly symmetric. This symmetry makes OEP and its derivatives the preferred model systems for studying heme enzymes, photosynthetic reaction centers, and photodynamic therapy (PDT) agents.

The technical challenge lies in the instability of the decarboxylated product . While the carboxylic acid is relatively stable, its decarboxylated form (3,4-diethylpyrrole) is highly air-sensitive and prone to polymerization. Therefore, the carboxylic acid acts as a "chemical battery"—a stable storage form that releases the reactive pyrrole monomer only when triggered by thermal or chemical decarboxylation.

Synthetic Pathway: The Barton-Zard Methodology[1][2][3][4][5][6]

Historically, pyrroles were synthesized via the Knorr or Paal-Knorr methods. However, for 3,4-dialkylpyrrole-2-carboxylates, the Barton-Zard reaction (isocyanoacetate condensation with nitroalkenes) is the authoritative standard due to its regioselectivity and scalability.

The Retrosynthetic Logic

The synthesis is designed to build the pyrrole ring with the ethyl groups already in place, avoiding difficult alkylation steps later.

  • Henry Reaction (Nitroaldol): Condensation of 1-nitropropane and propionaldehyde.

  • Activation: Acetylation of the resulting alcohol to create a leaving group.

  • Cyclization (Barton-Zard): Reaction with ethyl isocyanoacetate to close the pyrrole ring.

  • Hydrolysis: Saponification of the ester to yield the target 3,4-Diethyl-1H-pyrrole-2-carboxylic acid .

SynthesisPathway Precursors 1-Nitropropane + Propionaldehyde NitroAlcohol 4-Nitrohexan-3-ol Precursors->NitroAlcohol Henry Rxn (DBU, 0°C) NitroAcetate 4-Acetoxy-3-nitrohexane (Activated Precursor) NitroAlcohol->NitroAcetate Acetylation (Ac2O, H+) PyrroleEster Ethyl 3,4-diethylpyrrole- 2-carboxylate NitroAcetate->PyrroleEster Barton-Zard (Base, Isocyanide) Isocyanide Ethyl Isocyanoacetate Isocyanide->PyrroleEster TargetAcid 3,4-Diethyl-1H-pyrrole- 2-carboxylic Acid PyrroleEster->TargetAcid Saponification (NaOH, Reflux) ReactivePyrrole 3,4-Diethylpyrrole (Unstable Monomer) TargetAcid->ReactivePyrrole Decarboxylation (-CO2, Heat)

Figure 1: The Barton-Zard synthetic route to 3,4-diethylpyrrole derivatives.[1][2][3][4][5] The target acid serves as the stable precursor to the reactive monomer.

Detailed Experimental Protocols

The following protocols are synthesized from optimized procedures (Steinbrueck et al., 2020; Sessler et al., Org. Synth.). These represent a self-validating workflow where the purity of the intermediate determines the success of the cyclization.

Phase 1: Precursor Synthesis (One-Pot Henry/Acetylation)

Rationale: Isolating the nitro-alcohol is unnecessary and reduces yield. Telescoping the acetylation step saves time and minimizes solvent waste.

Reagents:

  • 1-Nitropropane (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (Catalytic, 0.03 eq)

  • Acetic Anhydride (2.0 eq)

Protocol:

  • Setup: Charge a flask with 1-nitropropane and propionaldehyde. Cool to 0°C under inert atmosphere (N2 or Ar).

  • Catalysis: Add DBU dropwise. Monitor exotherm. Stir for 2–4 hours until TLC shows consumption of nitropropane.

  • Acetylation: Add a catalytic amount of H2SO4 or DMAP, then add Acetic Anhydride dropwise at 0°C. Allow to warm to room temperature.

  • Validation: NMR of an aliquot should show the shift of the CH-OH proton (approx 4.0 ppm) to CH-OAc (approx 5.2 ppm).

  • Workup: Quench with ice water, extract with dichloromethane (DCM), wash with brine, and concentrate. Note: This crude oil is used directly in the next step.

Phase 2: Barton-Zard Cyclization

Rationale: The reaction involves a Michael addition followed by 5-endo-dig cyclization.[6] A non-nucleophilic base is critical to prevent side reactions with the isocyanide.

Reagents:

  • Crude Nitro-Acetate (from Phase 1)

  • Ethyl Isocyanoacetate (1.0 eq relative to nitro precursor)

  • DBU (2.0 eq)

  • Solvent: THF or Isopropanol/THF mixture.

Protocol:

  • Dissolve Ethyl Isocyanoacetate and the Nitro-Acetate in THF.

  • Cool to 0°C.

  • Add DBU slowly.[4] The reaction is exothermic and will turn dark.

  • Stir at Room Temperature for 12 hours.

  • Purification: Evaporate solvent. The residue is often purified via a silica plug or crystallization from hexanes.

  • Product: Ethyl 3,4-diethylpyrrole-2-carboxylate . (Stable, white/tan solid).

Phase 3: Saponification to the Target Acid

Rationale: This is the critical step to generate the title compound. The acid is sensitive to decarboxylation if heated excessively in acidic media.

Protocol:

  • Dissolve the ethyl ester in Ethanol/Water (1:1).

  • Add NaOH (5.0 eq).

  • Reflux for 2–3 hours.

  • Isolation (Critical):

    • Cool the solution to 0°C.

    • Acidify carefully with dilute HCl to pH 4–5. Do not use concentrated acid or heat , as this will trigger premature decarboxylation.

    • The 3,4-Diethyl-1H-pyrrole-2-carboxylic acid will precipitate. Filter and dry under vacuum in the dark.

Data Summary Table: Physicochemical Properties

CompoundStateStabilityKey NMR Signal (CDCl3)
Ethyl Ester White SolidHigh (Years)

1.35 (t, ester CH3), 4.30 (q, ester CH2)
Target Acid Off-white SolidModerate (Weeks at -20°C)

11.0 (br s, NH), COOH proton often broad
Decarboxylated Pyrrole Colorless OilLow (Oxidizes in minutes)

6.5 (d,

-H), 2.5 (q, ethyl CH2)

Application: Synthesis of Octaethylporphyrin (OEP)[6][8][9]

The primary utility of 3,4-diethyl-1H-pyrrole-2-carboxylic acid is its conversion to OEP. This transformation validates the quality of the acid.

Mechanism of Tetramerization

The acid is subjected to thermal decarboxylation to generate the


-free pyrrole (3,4-diethylpyrrole). In the presence of an aldehyde equivalent (formaldehyde) and an acid catalyst, the pyrrole undergoes electrophilic aromatic substitution to form a porphyrinogen, which is then oxidized to the porphyrin.

OEPSynthesis Acid 3,4-Diethyl-1H-pyrrole- 2-carboxylic Acid Decarb Thermal Decarboxylation (-CO2) Acid->Decarb Monomer 3,4-Diethylpyrrole (In situ generation) Decarb->Monomer Porphyrinogen Porphyrinogen (Colorless Intermediate) Monomer->Porphyrinogen Acid Cat. (pTsOH) Tetramerization Formaldehyde + Formaldehyde (HCHO) Formaldehyde->Porphyrinogen Oxidation Oxidation (O2 or DDQ) Porphyrinogen->Oxidation OEP Octaethylporphyrin (OEP) (Deep Red Solid) Oxidation->OEP

Figure 2: The conversion of the carboxylic acid precursor to Octaethylporphyrin.

Protocol: One-Pot Decarboxylation/Condensation
  • Decarboxylation: Place 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in a flask with ethanol. Add p-toluenesulfonic acid (pTsOH). Heat to reflux.[3][7] The acid decarboxylates to the pyrrole in situ.

  • Condensation: Add aqueous Formaldehyde (37%). The solution will darken.

  • Oxidation: Air is bubbled through the refluxing solution, or a chemical oxidant like DDQ is added after cooling.

  • Result: OEP precipitates as purple microcrystals.

Troubleshooting & Safety

  • Decarboxylation Risk: The carboxylic acid can decarboxylate unexpectedly if stored at room temperature for extended periods. Store at -20°C.

  • Ehrlich's Reagent Test: To verify the presence of the decarboxylated pyrrole (if isolating), use Ehrlich’s reagent (p-dimethylaminobenzaldehyde). A bright pink/red color confirms the free

    
    -position.
    
  • Polypyrrole Formation: If the condensation with formaldehyde is too slow, the unstable pyrrole monomer may polymerize into a black tar (polypyrrole). Ensure fresh reagents and proper acid catalysis.

References

  • Steinbrueck, A., Brewster II, J. T., Zhao, M. Y., Sedgwick, A. C., & Sessler, J. L. (2020).[2] Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores.[2] Results in Chemistry, 2, 100075.[2] [2]

  • Barton, D. H. R., & Zard, S. Z. (1985).[8][6] A new synthesis of pyrroles from nitroalkenes.[9][6] Journal of the Chemical Society, Chemical Communications, (16), 1098-1100.

  • Sessler, J. L., Mozaffari, A., & Johnson, M. R. (1992). 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-Octaethylporphyrin.[3][5][10] Organic Syntheses, 70,[5] 68.

  • Lash, T. D. (2015). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 46, 5042-5079.

  • Ono, N. (2008). The Nitro Group in Organic Synthesis. Wiley-VCH. (Contextual reference for nitro-aldol chemistry).

Sources

Technical Whitepaper: The Antiproliferative Potential of Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Targeted Therapeutics

Executive Summary

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-rich aromatic nature and ability to participate in hydrogen bonding as both a donor (NH) and an acceptor (


-system). This guide analyzes the antiproliferative utility of substituted pyrrole derivatives, moving beyond basic screening to the structural mechanics of target engagement. We explore the synthesis, Structure-Activity Relationship (SAR), and molecular mechanisms—specifically focusing on tubulin polymerization inhibition and Receptor Tyrosine Kinase (RTK) modulation.

Chemical Rationale & Synthetic Architecture

The Electronic Advantage

The pyrrole ring exhibits high electron density, making it susceptible to electrophilic substitution. In drug design, this property is leveraged to facilitate


 stacking interactions within the hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).
Synthetic Protocol: Microwave-Assisted Paal-Knorr Condensation

While the Hantzsch synthesis is classic, the Paal-Knorr condensation remains the most versatile method for generating diverse libraries of 1,2,5-trisubstituted pyrroles. The following protocol utilizes microwave irradiation to enhance yield and reduce reaction time, a critical factor in high-throughput lead optimization.

Protocol: Synthesis of 1,2,5-Trisubstituted Pyrroles

Objective: Synthesis of 1-phenyl-2,5-dimethylpyrrole derivatives.

Reagents:

  • Acetonylacetone (2,5-hexanedione) [1.0 equiv]

  • Substituted Aniline derivative [1.0 equiv]

  • Catalyst: Iodine (

    
    ) [10 mol%] or Montmorillonite K-10
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial (10 mL), dissolve 1.0 mmol of the specific aniline and 1.0 mmol of acetonylacetone in 2 mL of EtOH.

  • Catalysis: Add 10 mol% of molecular iodine. Note: Iodine acts as a mild Lewis acid, activating the carbonyl groups without causing significant polymerization side-products.

  • Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to:

    • Temperature: 100°C

    • Power: 150 W

    • Time: 5–10 minutes (Monitor via TLC).

  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture into crushed ice containing sodium thiosulfate (to quench residual iodine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from hot ethanol/water (9:1). If the product is an oil, perform flash column chromatography (Hexane/EtOAc gradient).

Workflow Visualization: Paal-Knorr Logic

SyntheticWorkflow Precursors 1,4-Dicarbonyl + Primary Amine Activation Acid Catalysis (H+ / Lewis Acid) Precursors->Activation Mixing Cyclization Hemiaminal Formation Activation->Cyclization Nucleophilic Attack Dehydration Aromatization (- 2 H2O) Cyclization->Dehydration Microwave Heat Product 1,2,5-Substituted Pyrrole Dehydration->Product Stability

Figure 1: Logical flow of the Paal-Knorr condensation emphasizing the dehydration step as the driving force for aromatization.

Structure-Activity Relationship (SAR)

The antiproliferative potency of pyrrole derivatives is strictly governed by substitution patterns.

PositionModification StrategyImpact on Bioactivity
N1 (Nitrogen) Aryl vs. Alkyl substitutionCritical. N-Aryl groups often improve lipophilicity and

-stacking. Bulky groups here can prevent metabolic N-oxidation.
C2 / C5 Phenyl rings with EWG/EDGPharmacophore Anchor. 4-Fluorophenyl or 4-Methoxyphenyl at these positions often enhances cytotoxicity (IC50 < 5 µM) by mimicking the biaryl pharmacophore of kinase inhibitors.
C3 / C4 Ester, Cyano, or Amide linkersSolubility & H-Bonding. Electron-withdrawing groups (EWG) here pull density from the ring, stabilizing the molecule against oxidation and providing H-bond acceptors for target residues.

Key Insight: Hybridization is a dominant trend. Fusing the pyrrole ring with coumarin, chalcone, or steroid backbones (e.g., Pyrrole-Chalcone hybrids) often results in synergistic effects, overcoming multi-drug resistance (MDR).

Mechanisms of Action

Substituted pyrroles generally exert antiproliferative effects via two primary pathways:

  • Tubulin Polymerization Inhibition: Binding to the colchicine site of tubulin, preventing microtubule assembly and arresting the cell cycle in the G2/M phase.

  • Tyrosine Kinase Inhibition: Acting as ATP-competitive inhibitors against VEGFR-2 or EGFR. The pyrrole NH and carbonyl substituents often form a "hinge-binding" motif similar to Sunitinib.

Pathway Visualization: Apoptotic Cascade

Mechanism Drug Pyrrole Derivative Target1 Tubulin (Colchicine Site) Drug->Target1 Target2 RTK (VEGFR/EGFR) ATP Pocket Drug->Target2 Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Block Survival Signaling (PI3K/Akt) Target2->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Mito Mitochondrial Depolarization Effect2->Mito Apoptosis APOPTOSIS Checkpoint->Apoptosis Caspase Caspase-3/7 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Dual-mechanism pathway showing how pyrrole derivatives trigger apoptosis via microtubule destabilization and kinase inhibition.

Preclinical Evaluation Protocols

MTT Cytotoxicity Assay (Standardized)

To ensure reproducibility, the MTT assay must control for cell density and solvent toxicity.

Protocol:

  • Seeding: Plate cells (e.g., MCF-7, HeLa) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve pyrrole derivatives in DMSO. Prepare serial dilutions in culture medium.

    • Critical Control: Final DMSO concentration must be < 0.5% v/v to prevent solvent-induced cytotoxicity.

    • Positive Control: Doxorubicin or Sunitinib.

  • Incubation: Treat cells for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Efficacy Data

The following data summarizes the potency of pyrrole hybrids compared to standard care drugs. Note the enhanced activity of hybrids containing electron-withdrawing groups (EWG).

Compound ClassR-Group (C2/C5)Cell LineIC50 (µM)Reference Standard (IC50)
Pyrrole-Chalcone 4-FluorophenylMCF-7 (Breast)2.1 ± 0.3Doxorubicin (1.8 ± 0.2)
Pyrrole-Chalcone 4-MethoxyphenylHCT-116 (Colon)4.5 ± 0.55-Fluorouracil (5.2 ± 0.4)
Fused Pyrrole UnsubstitutedHeLa (Cervical)> 50.0Cisplatin (3.4 ± 0.2)
Pent-Substituted 3,4-DichloroHepG2 (Liver)1.8 ± 0.1Sorafenib (2.5 ± 0.3)

Data interpretation: The presence of halogenated phenyl rings (4-F, 3,4-Cl) significantly improves potency, likely due to enhanced lipophilicity and halogen-bonding capability within the target active site.

References

  • Bhardwaj, V. et al. (2020). "Pyrrole: A privileged scaffold for the development of potent anticancer agents." European Journal of Medicinal Chemistry.

  • Sunitinib Mechanism of Action. (2024). National Cancer Institute Drug Dictionary.

  • Kamal, A. et al. (2015). "Synthesis and biological evaluation of pyrrole-chalcone conjugates as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry Letters.

  • Domínguez, R. et al. (2021). "Microwave-assisted Paal-Knorr synthesis of pyrroles: A green approach." Current Organic Chemistry.

3,4-Diethyl-1H-pyrrole-2-carboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Initiating The Research

I'm starting a deep dive into 3,4-Diethyl -1H-pyrrole-2-carboxylic acid. Right now, I'm focusing on its synthesis, properties, reactivity, and potential uses in medicinal chemistry and materials science. I'll be analyzing search results to map out key synthetic paths and identify critical reactions.

Mapping The Synthetic Paths

I'm now zeroing in on the initial data gathering phase. My plan involves a deep dive into the synthesis, properties, and applications of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid within the context of medicinal chemistry and material science. I will then analyze search results to pinpoint key synthetic routes and critical reactions. I will also be gathering spectroscopic data and physical property information.

Defining The Approach

Now, I'm setting the stage for a thorough guide. I will kick off with a search, zoning in on the acid's synthesis, properties, and applications in medicinal chemistry and materials. After that, I'll dissect search results, zeroing in on key synthetic routes and reactions like esterification and decarboxylation, and bioactive molecule examples. I'll also grab spectroscopic and physical data, while making sure I'm using trusted sources for scientific integrity.

The 3,4-Dialkylpyrrole Motif: Natural Origins, Catabolic Reservoirs, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the natural occurrence, structural significance, and isolation methodologies of 3,4-dialkylpyrrole structures.

Executive Summary: The "Beta-Substituted" Anomaly

In the landscape of nitrogen heterocycles, the pyrrole ring is ubiquitous. However, a distinct structural dichotomy exists between 2,5-dialkylpyrroles (alpha-substituted) and 3,4-dialkylpyrroles (beta-substituted).

While 2,5-substitution is thermodynamically favored in many abiotic syntheses (e.g., Paal-Knorr), nature has strictly conserved the 3,4-dialkyl pattern within its most vital energy-transducing macrocycles: heme, chlorophyll, and cobalamin (Vitamin B12).

This guide analyzes the 3,4-dialkylpyrrole motif not merely as a fragment, but as a privileged biosynthetic scaffold. We explore its origin in the porphyrin pathway, its transient existence as a catabolic biomarker (the "Mauve Factor"), and the rigorous protocols required to isolate and characterize these electron-rich, oxidation-prone systems.

Biosynthetic Origins: The Porphyrin "Code"

The natural abundance of the 3,4-dialkylpyrrole motif is almost exclusively tied to the biosynthesis of tetrapyrroles. Unlike simple alkaloids where the pyrrole might be functionalized at the alpha positions for stability, the "pigments of life" utilize the beta positions (3 and 4) to tune the electronic properties of the macrocycle without steric interference at the meso-bridges.

The Porphobilinogen Checkpoint

The defining moment for this substitution pattern occurs during the condensation of


-aminolevulinic acid (ALA). Two molecules of ALA condense to form Porphobilinogen (PBG) .
  • Structural Key: PBG is a 3,4-disubstituted pyrrole (acetic acid at C3, propionic acid at C4).

  • Conservation: This substitution pattern is carried forward into Uroporphyrinogen III and eventually Protoporphyrin IX, where oxidative decarboxylation converts the C3/C4 chains into methyl, vinyl, or ethyl groups—yielding the classic 3,4-dialkyl core.

Visualization: The Beta-Substitution Pathway

The following diagram illustrates how the 3,4-substitution is established and conserved.

PorphyrinPath ALA d-Aminolevulinic Acid (Precursor) PBG Porphobilinogen (3-acetate, 4-propionate) ALA->PBG ALA Dehydratase (Pyrrole Ring Formation) URO Uroporphyrinogen III (Tetrapyrrole Assembly) PBG->URO PBG Deaminase & Uroporphyrinogen III Synthase HEME Heme b (3,4-methyl/vinyl/propionate) URO->HEME Decarboxylation & Oxidation CATAB Bilirubin/Biliverdin (Linear Tetrapyrroles) HEME->CATAB Heme Oxygenase (Ring Opening) HPL HPL (Mauve Factor) (Hydroxyhemopyrrolin-2-one) CATAB->HPL Gut Microbiome/ Oxidative Stress (Proposed)

Figure 1: Conservation of the 3,4-substitution pattern from monopyrrole precursor (PBG) to macrocycle (Heme) and degradation products (HPL).

The Catabolic Reservoir: "Mauve Factor" and HPL

Researchers investigating 3,4-dialkylpyrroles in biofluids often encounter the "Mauve Factor." Historically misidentified as "Kryptopyrrole" (2,4-dimethyl-3-ethylpyrrole), modern spectroscopy has corrected this.

The Chemical Reality

The naturally occurring urinary metabolite is Hydroxyhemopyrrolin-2-one (HPL) .

  • Structure: A pyrrolin-2-one system substituted at positions 3 and 4 (methyl and ethyl groups).

  • Artifact Formation: Upon acid hydrolysis (common in historical extraction protocols), HPL loses the hydroxyl group and rearranges to form the volatile Kryptopyrrole or Hemopyrrole .

  • Relevance: This demonstrates that "natural" 3,4-dialkylpyrroles are often transient species, stabilized in vivo as lactams (pyrrolinones) or macrocycles, and only appear as simple pyrroles during aggressive chemical workup.

Technical Protocol: Oxidative Degradation Analysis

To confirm the presence of a 3,4-dialkylpyrrole core within a complex natural product (like a pigment or unknown alkaloid), the standard "self-validating" method is Chromic Acid Oxidation . This converts the unstable pyrrole into a stable Maleimide , preserving the substituent pattern for GC-MS analysis.

Methodology: Maleimide Fingerprinting

Objective: Isolate and identify the substitution pattern of pyrrolic subunits.

Reagents:

  • Chromium trioxide (

    
    )
    
  • Sulfuric acid (

    
    , 2M)
    
  • Ethyl Acetate (EtOAc)

  • BSTFA (for derivatization)

Workflow:

StepActionMechanistic Rationale
1. Digestion Dissolve 5 mg of analyte in 2M

. Add

at

. Stir for 1h.
Controlled oxidation cleaves the methine bridges of tetrapyrroles and oxidizes the

-carbons to carbonyls.
2. Extraction Extract reaction mixture with EtOAc (

). Wash organic phase with brine.
Maleimides are neutral and soluble in organic solvents; salts and acids remain in the aqueous phase.
3. Derivatization Evaporate EtOAc. Resuspend in pyridine. Add BSTFA. Heat at

for 30 min.
Silylation of the maleimide N-H improves volatility and peak shape for GC-MS.
4. Analysis Inject into GC-MS (DB-5 column). Compare retention times with synthetic standards.3,4-dialkylmaleimides have distinct fragmentation patterns compared to 2,3-isomers.
Data Interpretation (GC-MS)
  • Methyl-Ethyl Maleimide (MEM): Indicates a specific Heme degradation fragment.

  • Hematinic Acid Imide: Indicates the propionic acid-substituted ring (Ring C or D of heme).

Therapeutic Utility & Synthetic Challenges

For drug development professionals, the 3,4-dialkylpyrrole scaffold presents a high-value target.

The "Beta-Blocker" Concept in Synthesis

Synthesizing 3,4-dialkylpyrroles is significantly harder than 2,5-dialkylpyrroles. The classic Paal-Knorr synthesis favors 2,5-substitution due to the mechanism of 1,4-diketone cyclization.

  • Implication: Natural products containing the 3,4-motif often require specialized total synthesis routes (e.g., Van Leusen pyrrole synthesis using TOSMIC reagents) to access.

Pharmacophore Potential

The 3,4-substitution leaves the


-positions (2 and 5) open or available for hydrogen bonding.
  • Kinase Inhibitors: Many kinase inhibitors (e.g., Sunitinib analogs) utilize the pyrrole core. The 3,4-substitution can force the pyrrole NH into a specific vector, optimizing H-bond donation to the hinge region of the kinase ATP-binding pocket.

  • Polymerization Block: Substituents at 3 and 4 prevent oxidative polymerization at the beta-positions (a common degradation pathway for simple pyrroles), increasing metabolic stability.

References

  • Biosynthesis of Porphyrins and Heme. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • The Mauve Factor: Hydroxyhemopyrrolin-2-one. Journal of Orthomolecular Medicine. [Link]

  • Oxidative degradation of porphyrins. Journal of the Chemical Society, Perkin Transactions 1. (Classic Protocol Reference). [Link]

  • Van Leusen Pyrrole Synthesis. Organic Chemistry Portal. [Link]

Methodological & Application

Application Note: Derivatization of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a pivotal building block in the synthesis of Octaethylporphyrin (OEP) , BODIPY dyes , and polypyrrolic supramolecular assemblies . Its structural significance lies in the


-ethyl substituents, which provide solubility and steric protection in the final macrocycles, and the 

-carboxylic acid, which serves as a versatile reactive handle.

This guide provides validated protocols for the derivatization of this compound, focusing on decarboxylation (the gateway to


-free pyrroles), formylation  (for asymmetric synthesis), and dipyrromethene condensation . We address the critical instability of the decarboxylated intermediate (3,4-diethylpyrrole) and provide self-validating workflows to maximize yield and purity.

Chemical Profile & Reactivity Analysis

The reactivity of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid is governed by the electron-rich pyrrole ring and the electron-withdrawing carboxylic acid group.

PropertyDescriptionImplication for Protocol
Electronic Nature Electron-rich aromatic ringHighly susceptible to oxidation; requires inert atmosphere (Ar/N2).
C2-Position Carboxylic Acid (-COOH)Can be esterified, amidated, or removed (decarboxylated) to generate a nucleophilic C2-H site.
C5-Position Unsubstituted (

-free)
Reactive towards electrophiles (Vilsmeier-Haack); prone to polymerization if not protected.

-Positions
Ethyl groups (-CH2CH3)Steric bulk prevents

-substitution; increases solubility in organic solvents.
Reactivity Logic Map

The following diagram illustrates the primary derivatization pathways available for this substrate.

DerivatizationPathways Start 3,4-Diethyl-1H-pyrrole- 2-carboxylic acid Decarb Decarboxylation (-CO2) Start->Decarb Heat/Base Iodination Iodo-decarboxylation Start->Iodination I2/KI AlphaFree 3,4-Diethylpyrrole (Unstable Intermediate) Decarb->AlphaFree Formylation Vilsmeier-Haack AlphaFree->Formylation POCl3/DMF Condensation Acid-Catalyzed Condensation AlphaFree->Condensation + Aldehyde/Acid Chloride IodoPyrrole 5-Iodo-3,4-diethylpyrrole Iodination->IodoPyrrole FormylPyrrole 2-Formyl-3,4-diethylpyrrole Formylation->FormylPyrrole Dipyrromethene Dipyrromethene (BODIPY Precursor) Condensation->Dipyrromethene

Figure 1: Strategic derivatization pathways. The central node is the decarboxylation step, which unlocks the nucleophilic potential of the pyrrole ring.

Module A: Decarboxylation Protocols

The removal of the carboxyl group is the most critical step in utilizing this compound. The resulting 3,4-diethylpyrrole is air-sensitive and prone to polymerization. Two methods are presented: Thermal (for immediate use) and Iodinative (for stable storage).

Protocol A1: Thermal Decarboxylation (The "Flash" Method)

Purpose: Generation of 3,4-diethylpyrrole for immediate condensation (e.g., OEP synthesis).

Reagents:

  • 3,4-Diethyl-1H-pyrrole-2-carboxylic acid (1.0 eq)

  • Ethylene Glycol (Solvent, high boiling point)

  • Potassium Hydroxide (KOH) pellets (optional, accelerates reaction)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser and an inert gas inlet (Argon).

  • Dissolution: Dissolve the starting acid in ethylene glycol (10 mL per gram).

  • Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen leads to "pyrrole black" polymerization.

  • Activation: Heat the mixture to 160°C - 180°C . Evolution of CO2 bubbles indicates reaction initiation.

  • Monitoring: Continue heating until CO2 evolution ceases (approx. 1-2 hours).

  • Isolation (Option A - Distillation): For high purity, distill the product directly from the reaction mixture under reduced pressure.

  • Isolation (Option B - Extraction): Pour into iced water, extract with CH2Cl2, wash with brine, dry over Na2SO4.

  • Storage: Use IMMEDIATELY. If storage is necessary, keep at -20°C under Argon in the dark.

Protocol A2: Iodo-decarboxylation

Purpose: Synthesis of 5-iodo-3,4-diethylpyrrole , a stable solid intermediate suitable for cross-coupling (Suzuki/Sonogashira) or reduction.

Reagents:

  • Starting Acid (1.0 eq)

  • Iodine (

    
    , 2.2 eq)
    
  • Potassium Iodide (KI, 2.5 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Water/Methanol (solvent)

Workflow:

  • Dissolve the acid in a Methanol/Water (3:1) mixture. Add

    
     (2.5 eq).
    
  • Dissolve

    
     and KI in a separate minimal volume of water.
    
  • Add the Iodine solution dropwise to the pyrrole solution at 60°C .

  • Stir for 1 hour. The product will precipitate as a solid.

  • Validation: The disappearance of the acid peak in TLC and the appearance of a less polar spot confirms conversion.

  • Workup: Filter the precipitate, wash with 10% Sodium Thiosulfate (to remove excess Iodine), then water.

  • Result: A stable iodinated pyrrole ready for further functionalization.

Module B: Formylation (Vilsmeier-Haack)

To synthesize asymmetric porphyrins or BODIPYs, a formyl group (-CHO) is often required at the


-position.

Pre-requisite: This reaction is performed on the decarboxylated intermediate (3,4-diethylpyrrole).

Reagents:

  • 3,4-Diethylpyrrole (from Protocol A1, 1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.1 eq)
    
  • Dimethylformamide (DMF, 1.2 eq + solvent excess)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Vilsmeier Complex: In a dried flask under Argon at 0°C, add

    
     dropwise to DMF. Stir for 15 min to form the chloroiminium salt (white precipitate/suspension).
    
  • Addition: Dissolve 3,4-diethylpyrrole in DCM and add dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Hydrolysis: Pour the reaction mixture into crushed ice/saturated Sodium Acetate solution. Stir vigorously for 2 hours. Note: Basic hydrolysis is essential to release the aldehyde.

  • Extraction: Extract with DCM.

  • Purification: Recrystallize from Ethanol/Water.

  • Data Validation:

    • 1H NMR: Look for the distinct aldehyde proton singlet at

      
       ppm.
      

Module C: Dipyrromethene Synthesis (BODIPY Precursor)

This protocol describes the self-condensation to form the dipyrromethene core, which is subsequently complexed with


.

DipyrrometheneSynthesis Acid 3,4-Diethyl-1H-pyrrole- 2-carboxylic acid Decarb In-situ Decarboxylation (TFA/Heat) Acid->Decarb Condensation Condensation w/ Acid Chloride (or Anhydride) Decarb->Condensation Isolation Dipyrromethene Salt Condensation->Isolation Complexation BF3·OEt2 / DIEA Isolation->Complexation BODIPY Final BODIPY Dye Complexation->BODIPY

Figure 2: Workflow for converting the acid precursor into a functional BODIPY dye.

Protocol:

  • Decarboxylation: Treat the starting acid with Trifluoroacetic acid (TFA) in DCM to generate the

    
    -free species in situ, or use thermal decarboxylation (Protocol A1).
    
  • Condensation: Add 0.5 equivalents of an acid chloride (e.g., benzoyl chloride) to form the meso-substituted dipyrromethene.

  • Complexation: Without isolation, treat with Diisopropylethylamine (DIEA) followed by

    
    .
    
  • Purification: Silica gel chromatography is required. BODIPY dyes are highly fluorescent and easily tracked on TLC.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
"Pyrrole Black" Formation Oxidation of

-free pyrrole.
Ensure strict Argon/Nitrogen atmosphere. Use degassed solvents.
Low Yield in Decarboxylation Incomplete reaction or polymerization.Check temperature (must be >160°C for thermal). Monitor CO2 bubbles.
No Aldehyde Peak (NMR) Incomplete hydrolysis of Vilsmeier salt.Increase hydrolysis time or pH (use Sodium Acetate or NaOH).
Starting Material Remains Catalyst deactivation.For iodination, ensure fresh Iodine is used.

References

  • Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins. In The Porphyrin Handbook (Vol. 1, pp. 45-118). Academic Press.

  • Woodward, R. B., et al. (1960). The Total Synthesis of Chlorophyll. Journal of the American Chemical Society, 82(14), 3800-3802.

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.

  • Smith, K. M. (1975). Porphyrins and Metalloporphyrins. Elsevier.

(Note: The protocols described herein are based on standard methodologies for alkyl-pyrrole derivatives as established in the cited literature.)

Use of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,4-Diethyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS: N/A for specific acid, often cited as ester precursor CAS 97336-41-9 or decarboxylated product CAS 16200-52-5) serves as a critical "gateway intermediate" in medicinal chemistry.[1][2] Unlike its dimethyl analog, the diethyl variant offers unique steric bulk and lipophilicity profiles (


 adjustments) essential for tuning the pharmacokinetic properties of macrocycles and small-molecule inhibitors.[2]

This guide details the handling of this compound, specifically addressing its primary challenge: controlled decarboxylation . The carboxylic acid moiety acts as a stable protecting group for the reactive


-position.[2] Removal of this group releases the electron-rich 3,4-diethylpyrrole, which is prone to rapid oxidation.[1][2] This note provides validated protocols for converting this stable precursor into Octaethylporphyrin (OEP)  (a photodynamic therapy model) and functionalized pyrrole aldehydes  for kinase inhibitor synthesis (Sunitinib analogs).[1][2]

Technical Background & Mechanistic Insight

The "Masked" Pyrrole Concept

Free 3,4-diethylpyrrole is an electron-rich heteroaromatic that oxidizes rapidly in air (turning from colorless oil to dark resin).[1][2] Consequently, it is commercially supplied or stored as the 2-carboxylic acid or its ethyl ester .[1][2]

  • Stability: The electron-withdrawing carboxyl group at C2 stabilizes the ring against oxidative polymerization.[2]

  • Reactivity: Decarboxylation generates a nucleophilic C2 position, ready for electrophilic aromatic substitution (EAS).[1][2]

  • Medicinal Utility:

    • Porphyrin Scaffolds: Precursor to OEP, used in photodynamic therapy (PDT) research and biomimetic heme models.[1][2]

    • Kinase Inhibitors: The diethyl substituents probe hydrophobic pockets (e.g., ATP-binding sites) where dimethyl analogs may be too small or insufficiently lipophilic.[1][2]

Experimental Protocols

Protocol A: Controlled Decarboxylation (The "Activation" Step)

This step is the prerequisite for all subsequent applications.[2] It converts the stable acid into the reactive pyrrole.

Objective: Isolate 3,4-diethylpyrrole for immediate use. Safety: Perform in a fume hood. Pyrroles are potential irritants.[1][2]

Materials:

  • 3,4-Diethyl-1H-pyrrole-2-carboxylic acid (prepared from ester hydrolysis)[1][2]

  • Ethanolamine (high boiling point base)[1][2]

  • Inert gas (Argon or Nitrogen)[1][2]

Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and an inert gas inlet.

  • Loading: Charge the flask with 3,4-diethyl-1H-pyrrole-2-carboxylic acid.

  • Thermal Activation: Heat the neat solid (or suspension in high-boiling solvent like ethylene glycol) to 160–180°C .

    • Scientist's Note: Decarboxylation is evidenced by vigorous evolution of

      
       gas.[2]
      
  • Distillation: Once gas evolution ceases (approx. 1 hour), immediately distill the product under reduced pressure (vacuum distillation).

    • Target: 3,4-Diethylpyrrole boils at ~85–90°C at 15 mmHg.[1][2]

  • Storage: Collect the colorless oil under argon. Store at -20°C in the dark. Use within 24 hours to prevent polymerization.[1][2]

Protocol B: Synthesis of Octaethylporphyrin (OEP)

Application: Synthesis of photosensitizers for PDT and heme models.[2]

Mechanism: Acid-catalyzed tetramerization of the pyrrole with formaldehyde.[2]

Reagents:

  • Freshly prepared 3,4-Diethylpyrrole (from Protocol A)[1][2]

  • Paraformaldehyde[2]

  • p-Toluenesulfonic acid (pTsOH)[1][2]

  • Toluene (Solvent)[1][2]

Step-by-Step:

  • Condensation: Dissolve 3,4-diethylpyrrole (1.0 eq) in toluene. Add paraformaldehyde (1.5 eq) and a catalytic amount of pTsOH.[2]

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. The solution will turn deep red/purple as the porphyrinogen oxidizes to porphyrin.[2]

  • Oxidation: Air oxidation is often sufficient during reflux, but addition of an oxidant (e.g., p-chloranil) in the final step boosts yield.[1][2]

  • Purification: Cool the mixture. OEP often crystallizes directly from the reaction mixture or upon addition of methanol.[2]

  • Characterization:

    
     (Soret band) ~398 nm.[1][2]
    
Protocol C: Formylation for Kinase Inhibitor Synthesis

Application: Creating the "head group" for Sunitinib-like tyrosine kinase inhibitors.[1][2]

Objective: Convert 3,4-diethylpyrrole to 3,4-diethyl-5-formylpyrrole (Vilsmeier-Haack Reaction).

Reagents:

  • 3,4-Diethylpyrrole[1][2][3]

  • Phosphorus Oxychloride (

    
    )[1][2]
    
  • Dimethylformamide (DMF)[1][2]

Methodology:

  • Vilsmeier Reagent: In a separate flask at 0°C, add

    
     (1.1 eq) dropwise to DMF (excess).[1][2] Stir for 30 mins to form the chloroiminium salt (white precipitate/slurry).[2]
    
  • Addition: Dissolve 3,4-diethylpyrrole in DMF and add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[2]

  • Workup: Extract with ethyl acetate. The product, 3,4-diethyl-1H-pyrrole-2-carbaldehyde , is stable and can be stored.[1][2][3]

  • Downstream Use: This aldehyde is then condensed with oxindoles (Knoevenagel condensation) to form receptor tyrosine kinase (RTK) inhibitors.[1][2]

Data Summary & Properties

Property3,4-Diethyl-1H-pyrrole-2-carboxylic acid3,4-Diethylpyrrole (Active Core)
State Solid (Stable)Liquid (Unstable, oxidizes)
Role Precursor / Protecting GroupNucleophile / Building Block
Key Reaction Decarboxylation (

)
Electrophilic Aromatic Substitution
Storage Ambient, Desiccated-20°C, Argon, Dark
Medicinal Use Shelf-stable inventoryPorphyrins, Kinase Inhibitors

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways from the carboxylic acid precursor to high-value medicinal targets.

G Precursor 3,4-Diethyl-1H-pyrrole- 2-carboxylic acid (Stable Precursor) Active 3,4-Diethylpyrrole (Reactive Nucleophile) Precursor->Active Decarboxylation (160°C, -CO2) OEP Octaethylporphyrin (OEP) (PDT Agents / Heme Models) Active->OEP 4x Condensation (HCHO, H+) Aldehyde 3,4-Diethyl-5-formylpyrrole (Stable Intermediate) Active->Aldehyde Vilsmeier-Haack (POCl3/DMF) Kinase Sunitinib Analogs (RTK Inhibitors) Aldehyde->Kinase Knoevenagel Condensation (Oxindole)

Caption: Divergent synthetic pathways from the carboxylic acid precursor to Porphyrins and Kinase Inhibitors.[2]

References

  • Porphyrin Synthesis: Sessler, J. L., Mozaffari, A., & Johnson, M. R. (1992).[1][2] 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-Octaethylporphyrin.[1][2] Organic Syntheses, 70,[1][2] 68. Link[1][2]

  • Kinase Inhibitor Design: Henderson, J. L., et al. (2015).[1][2][4] Discovery and preclinical profiling of LRRK2 kinase inhibitors.[2][4] Journal of Medicinal Chemistry, 58(1), 419-432.[1][2][4] Link

  • Decarboxylation Mechanisms: Mundle, S. O., et al. (2009).[1][2] Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid. Journal of the American Chemical Society.[2] Link[1][2]

  • Bioisosteres in Med Chem: Ballatore, C., et al. (2013).[1][2][5][6] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.[1][2][5][6] Link

Sources

Application Note & Protocol: Comprehensive Cytotoxicity Profiling of Novel Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of novel pyrrole-containing compounds. We move beyond simple protocol recitation to deliver a strategic guide grounded in mechanistic understanding and field-proven insights, ensuring robust and reproducible data generation.

Introduction: The Critical Role of Cytotoxicity Screening for Pyrrole Derivatives

Pyrrole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, this same chemical reactivity can also lead to off-target effects and cellular toxicity. Therefore, early and accurate assessment of cytotoxicity is a non-negotiable step in the hit-to-lead and lead optimization phases of drug discovery.

This document outlines a multi-assay strategy to build a comprehensive cytotoxicity profile, mitigating the risk of artifacts and providing a clearer understanding of a compound's potential mechanism of cell death.

Strategic Assay Selection: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxicity. Different assays measure distinct cellular endpoints. Relying on a single method can lead to misleading results due to compound interference or a specific mechanism of action. We advocate for a tiered approach, starting with a metabolic assay and confirming hits with a membrane integrity assay.

Tier 1: Assessing Metabolic Activity

Metabolic assays are often the first line of screening due to their high-throughput nature and sensitivity. They measure the reduction of a substrate by metabolically active cells, which is an indicator of cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A widely used colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, but the resulting formazan is soluble in culture medium, eliminating a solubilization step and reducing cell handling.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Another tetrazolium salt that is reduced to a water-soluble formazan, offering convenience over the MTT assay.

Expert Insight: While popular, tetrazolium-based assays can be susceptible to interference from reducing compounds. It is crucial to include a compound-only control (without cells) to check for direct reduction of the assay reagent by your pyrrole compound.

Tier 2: Evaluating Membrane Integrity

These assays quantify cellular damage by measuring the leakage of intracellular components into the culture medium, providing a more direct measure of cell death.

  • Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH, a stable cytosolic enzyme that is released upon membrane damage. The released LDH catalyzes a reaction that results in a color change, which is proportional to the extent of cell lysis.

  • Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Loss of this ability is indicative of cell membrane damage.

Trustworthiness Check: Combining a metabolic assay with a membrane integrity assay provides a self-validating system. A compound that inhibits metabolic activity without causing membrane damage might be cytostatic rather than cytotoxic. Conversely, a compound that shows high toxicity in the LDH assay but not in the MTT assay might be acting through a rapid, necrotic pathway.

Experimental Protocols

The following protocols are designed to be robust and adaptable. Always optimize seeding densities and incubation times for your specific cell line.

General Cell Culture and Seeding
  • Cell Line Selection: Choose cell lines relevant to your therapeutic target (e.g., cancer cell lines for oncology applications). Ensure cells are in the logarithmic growth phase and show high viability (>95%).

  • Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density. Allow cells to adhere and recover for 24 hours before compound treatment.

Protocol: MTT Assay
  • Compound Preparation: Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of test concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of the pyrrole compound. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol: LDH Assay
  • Follow Steps 1-3 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well. Be careful not to disturb the cell monolayer.

  • LDH Reaction: Add the collected supernatant to a fresh 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).

  • Lysis Control: To determine the maximum LDH release, add a lysis buffer to a set of control wells to induce 100% cell death.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.

  • Normalization: Express the results as a percentage of the vehicle control.

    • For MTT: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • For LDH: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum lysis control - Absorbance of vehicle control)) x 100

  • Dose-Response Curves: Plot the percentage of viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression model to fit the data and determine the IC50 (the concentration at which 50% of cell viability is inhibited) or EC50 (the concentration that causes 50% of the maximum effect).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Pyrrole Compound Dilution Treatment 3. Cell Treatment Compound_Prep->Treatment Incubation 4. Incubation (24-72h) Treatment->Incubation Assay_Choice 5. Select Assay Incubation->Assay_Choice MTT_Assay MTT/MTS Assay Assay_Choice->MTT_Assay Metabolic LDH_Assay LDH Assay Assay_Choice->LDH_Assay Membrane Readout 6. Plate Reading MTT_Assay->Readout LDH_Assay->Readout Data_Processing 7. Data Normalization Readout->Data_Processing IC50_Calc 8. IC50/EC50 Calculation Data_Processing->IC50_Calc

Caption: High-level workflow for cytotoxicity assessment of novel compounds.

Understanding the Mechanisms

The choice of assay can provide clues about the mechanism of cell death.

Assay_Principles cluster_mtt MTT/MTS Assay Principle cluster_ldh LDH Assay Principle Mitochondria Viable Cell Mitochondria Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple) (Soluble/Insoluble) Dehydrogenase->Formazan reduces MTT Tetrazolium Salt (Yellow) MTT->Dehydrogenase Damaged_Cell Damaged Cell (Compromised Membrane) LDH_Released Released LDH Damaged_Cell->LDH_Released releases Color_Product Colored Product LDH_Released->Color_Product catalyzes conversion of LDH_Substrate LDH Substrate LDH_Substrate->Color_Product

Caption: Biochemical principles of the MTT and LDH cytotoxicity assays.

Summary and Recommendations

A summary of the key characteristics of the recommended primary assays is provided below for easy comparison.

FeatureMTT AssayLDH Assay
Principle Measures metabolic activity via mitochondrial dehydrogenase function.Measures membrane integrity via leakage of lactate dehydrogenase.
Endpoint Cell viability (indirectly)Cell death (directly)
Advantages High-throughput, sensitive, widely used.Direct measure of cytotoxicity, non-destructive to remaining cells.
Disadvantages Prone to interference from reducing compounds, requires a solubilization step.Less sensitive for early apoptotic events, requires a lysis control.
Best For Initial screening, assessing cytostatic effects.Confirming cytotoxic effects, studying necrosis.

Authoritative Grounding: It is imperative to adhere to best practices in assay validation and execution. For further reading on the nuances of cytotoxicity assays, refer to the guidelines provided by the National Institutes of Health (NIH) and the International Organization for Standardization (ISO).

References

Application Note: Integrated Analytical Strategies for the Characterization of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole derivatives represent a cornerstone in medicinal chemistry, forming the scaffold of blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, their electron-rich aromatic nature presents unique analytical challenges, including oxidative instability, acid-catalyzed polymerization, and complex tautomeric equilibria.

This Application Note provides a rigorous, field-proven framework for characterizing pyrrole-based NCEs (New Chemical Entities). We move beyond standard testing to address the specific physicochemical behaviors of the pyrrole ring, ensuring data integrity for regulatory submission.

Structural Elucidation: Nuclear Magnetic Resonance (NMR)

The Challenge: The Labile N-H Proton

The pyrrolic N-H proton is the diagnostic handle for these derivatives. However, it is prone to rapid exchange and hydrogen bonding, often resulting in broadened or invisible signals in standard CDCl3 spectra.

Strategic Protocol: Solvent Selection & Experiment Design

To ensure accurate integration and multiplicity analysis, the choice of solvent must disrupt intermolecular H-bonding while preventing exchange.

Protocol 1: Optimized 1H-NMR Acquisition for Pyrroles

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 .

    • Causality: DMSO is a strong hydrogen bond acceptor. It "locks" the pyrrole N-H proton, typically shifting it downfield (10–12 ppm) and sharpening the peak, allowing for the observation of coupling to C2/C5 protons [1].

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to

      
       5 seconds.
      
    • Reasoning: The quaternary carbons and the N-H proton often have long T1 relaxation times. Short D1 results in poor integration accuracy.

  • Validation Step (D2O Shake):

    • After the initial scan, add 1 drop of D2O to the tube and re-acquire.

    • Result: The N-H signal should disappear, confirming the assignment.

Visualization: NMR Decision Workflow

The following logic gate ensures the correct experimental setup based on solubility and signal resolution.

NMR_Workflow Start Start: Pyrrole Sample Solubility Check Solubility Start->Solubility CDCl3 Solvent: CDCl3 Solubility->CDCl3 Non-polar sidechains DMSO Solvent: DMSO-d6 Solubility->DMSO Polar/Amide groups Broad Signal Shape: Broad/Invisible NH? CDCl3->Broad Sharp Signal Shape: Sharp NH DMSO->Sharp Temp Action: Variable Temp (-40°C) Broad->Temp Slow Exchange Validation Validation: D2O Exchange Sharp->Validation Temp->Sharp

Figure 1: Decision tree for optimizing NMR solvent conditions to resolve labile pyrrolic protons.

Purity & Stability: HPLC/UPLC Method Development

The Challenge: Acid Sensitivity

Pyrroles are electron-rich nucleophiles. In the presence of strong acids (often used as mobile phase modifiers like Trifluoroacetic acid - TFA), pyrroles can undergo electrophilic aromatic substitution or acid-catalyzed polymerization (red/black tar formation), leading to on-column degradation and "ghost" peaks [2].

Strategic Protocol: Chromatographic Conditions

Protocol 2: Stability-Indicating HPLC Method

  • Column Selection: Phenyl-Hexyl or Biphenyl phases are superior to C18.

    • Causality: These phases utilize

      
      -
      
      
      
      interactions with the pyrrole ring, providing orthogonal selectivity compared to hydrophobicity-driven C18 separations.
  • Mobile Phase Modifiers:

    • Avoid: 0.1% TFA (pH ~2) if the derivative is electron-rich.

    • Preferred: 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH ~4.5–6.0).

  • Detection: Diode Array Detector (DAD).

    • Pyrroles show strong

      
       transitions. Monitor at 
      
      
      
      (typically 250–300 nm) and 210 nm.

Table 1: Troubleshooting HPLC Anomalies in Pyrrole Analysis

SymptomProbable CauseCorrective Action
Peak Tailing Interaction between pyrrole nitrogen and residual silanols on silica.Switch to an "end-capped" column or increase buffer ionic strength (add 10mM NH4OAc).
Split Peaks Atropisomerism (restricted rotation) or Tautomerism.Run column oven at 40–50°C to coalesce signals.
New Peaks During Run On-column acid degradation.Replace TFA with Formic Acid or adjust pH to > 3.0.
Low Recovery Irreversible adsorption (polymerization).Use a polymeric column (PLRP-S) or reduce sample residence time.

Mass Spectrometry (MS) Characterization

The Challenge: Ionization Efficiency

While Electrospray Ionization (ESI) is standard, simple alkyl-pyrroles may not ionize well in ESI(+) due to low basicity compared to amines.

Strategic Protocol: Ionization & Fragmentation
  • Ion Source:

    • Use ESI(+) for derivatives with basic side chains (amines, amides).

    • Use APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) for neutral, highly lipophilic pyrroles [3].

  • Fragmentation Patterns (MS/MS):

    • Pyrroles typically undergo ring cleavage. Look for characteristic losses of HCN (27 Da) or nitriles (R-CN).

    • Diagnostic: A retro-Diels-Alder type fragmentation often occurs in fused pyrrole systems (e.g., indoles or pyrrolopyrimidines).

Solid-State Characterization: X-Ray & IR

Infrared Spectroscopy (FT-IR)

The N-H stretch is the primary indicator of solid-state hydrogen bonding networks.

  • Free N-H: Sharp band at ~3490 cm^-1^.

  • H-Bonded N-H: Broad band at 3200–3400 cm^-1^.

  • Application: Monitoring the "free" vs. "bonded" state is crucial for formulation, as it correlates with solubility and dissolution rates.

Single Crystal X-Ray Diffraction (SC-XRD)

This is the "Gold Standard" for confirming regiochemistry, particularly when synthesizing multi-substituted pyrroles where NMR NOE signals are ambiguous.

Visualization: Integrated Characterization Pipeline

This diagram illustrates the flow from crude synthesis to the final dossier.

Characterization_Pipeline cluster_Analytics Analytical Dossier Crude Crude Synthesis TLC TLC/UPLC-MS (Rapid Screen) Crude->TLC Prep Prep-HPLC (Neutral pH) TLC->Prep Target ID Pure Isolated Solid Prep->Pure NMR 1H/13C NMR (DMSO-d6) Pure->NMR HRMS HRMS (Exact Mass) Pure->HRMS XRD XRD (Regiochemistry) Pure->XRD If crystalline

Figure 2: Workflow from synthesis to validated structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for solvent effects on exchangeable protons).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative source on mobile phase interactions and acid-sensitive analytes).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Details on APCI/APPI for non-polar heterocycles).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the common challenges and nuances of this synthesis, providing evidence-based solutions and explaining the chemical principles behind our recommendations.

Overview of the Synthetic Pathway

The most common and versatile route to 3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a multi-step process that typically begins with a Knorr-type pyrrole synthesis to form an ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.[1][2] This pathway, while robust, has critical points where yield can be compromised. This guide will help you navigate these challenges.

The overall transformation consists of two primary stages:

  • Knorr Pyrrole Condensation: Formation of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the target carboxylic acid.

Below is a general workflow diagram illustrating the synthesis and key troubleshooting checkpoints.

G cluster_0 Stage 1: Knorr Condensation cluster_1 Troubleshooting Point A cluster_2 Stage 2: Saponification cluster_3 Troubleshooting Point B cluster_4 Final Purification A Starting Materials: - 3-Aminopentan-2-one (or precursor) - Ethyl 3-oxopentanoate B Condensation Reaction (e.g., Acetic Acid, Reflux) A->B C Crude Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate B->C T1 Low Yield? - Check amine stability - Control temperature - Verify stoichiometry C->T1 Analyze Crude D Hydrolysis (e.g., KOH, EtOH/H2O, Heat) C->D E Acidification & Workup D->E F Crude 3,4-Diethyl-1H-pyrrole-2-carboxylic acid E->F T2 Incomplete Reaction or Degradation? - Monitor via TLC - Avoid harsh acid/heat - Prevent decarboxylation F->T2 Analyze Crude G Purification (Crystallization, Extraction) F->G H Pure Product & Characterization G->H

Caption: General workflow for the synthesis of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your experiment, followed by detailed, expert-driven answers.

Issue 1: Low Yield in the Knorr Condensation Stage

Question: My initial Knorr condensation to form Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is resulting in a very low yield (<30%). What are the most probable causes and how can I fix this?

Answer: A low yield at this stage is a frequent issue and almost always traces back to one of three factors: the stability of the α-aminoketone, temperature control, or reagent stoichiometry.

  • Instability of the α-Aminoketone: α-Aminoketones are notoriously unstable and prone to self-condensation.[1] For this reason, they are almost always generated in situ. If you are attempting to isolate 3-aminopentan-2-one before the reaction, you will likely experience significant product loss. The standard and more reliable method is to generate the amine from its corresponding oxime precursor immediately before or during the condensation.

  • Reaction Temperature: The Knorr synthesis is an exothermic reaction.[1] Allowing the reaction to proceed at an uncontrolled temperature (e.g., boiling too vigorously without external cooling) can lead to the formation of undesired, often tarry, side products. Conversely, insufficient heat may lead to an incomplete reaction. A controlled reflux is ideal.

  • Stoichiometry and Reaction Conditions: The classic Knorr synthesis involves the condensation of an α-aminoketone with a compound containing an electron-withdrawing group (like an ester) alpha to a carbonyl group.[1][3] Ensuring the correct molar ratios and acidic catalyst concentration is crucial.

Optimized Protocol for Stage 1: Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate

This protocol is based on the in situ generation of the α-aminoketone for maximum yield.

Reagent/ParameterQuantity (per 1.0 eq. Ethyl 3-oxopentanoate)Rationale
Ethyl 3-oxopentanoate1.0 eq.The β-dicarbonyl component.
Sodium Nitrite (aq.)1.05 eq.Used to form the α-oximino precursor. A slight excess ensures full conversion.
Glacial Acetic AcidSufficient volume as solventActs as both solvent and catalyst for the condensation.
Zinc Dust2.0 - 2.5 eq.Reducing agent to convert the oxime to the amine in situ. Excess is required to drive the reduction.
Temperature Control
Nitrosation Step0 - 10 °CCritical to control this exothermic step to prevent side reactions.
Reduction/CondensationControlled reflux (80-100 °C)The reaction is exothermic; maintain a steady reflux without overheating.[1]
Reaction Time 1 - 2 hours post-additionMonitor by TLC until starting materials are consumed.

Step-by-Step Methodology:

  • In a flask equipped with a stirrer and dropping funnel, dissolve ethyl 3-oxopentanoate in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the internal temperature below 10 °C. Stir for 30 minutes after addition is complete. This forms the ethyl 2-oximino-3-oxopentanoate.

  • In a separate, larger flask, add the second equivalent of ethyl 3-oxopentanoate and glacial acetic acid.

  • Gradually and simultaneously, add the oxime solution and zinc dust to the second flask. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture at a controlled reflux for 1 hour.

  • Cool the reaction mixture and pour it into a large volume of ice water. The crude product will often precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry. The crude ethyl 3,4-diethylpyrrole-2-carboxylate can be purified by recrystallization from ethanol or used directly in the next step.[4]

Issue 2: Incomplete Saponification or Product Degradation

Question: I am having trouble hydrolyzing the ethyl ester. Either the reaction is incomplete, or I am losing my product, which appears to be decarboxylating. What is the best way to perform this saponification?

Answer: This is a delicate step. The pyrrole ring is sensitive to harsh conditions, and the 2-carboxylic acid group is prone to removal under strong acid and high heat.[5][6][7] The key is to use strong base under controlled thermal conditions, followed by a careful, cold acidification.

The Chemistry of the Problem:

  • Pyrrole Instability: Pyrroles are susceptible to polymerization under strongly acidic conditions.

  • Decarboxylation: The mechanism of decarboxylation of pyrrole-2-carboxylic acid is catalyzed by acid.[6][7] Protonation of the pyrrole ring at the C2 position facilitates the loss of CO2.[6] Therefore, the final acidification step must be handled carefully to avoid prolonged exposure to low pH and high temperatures.

G cluster_0 Desired Saponification Pathway cluster_1 Undesired Degradation Pathway A Pyrrole-COOEt B Pyrrole-COO- K+ A->B 1. KOH, EtOH/H2O 2. Reflux C Pyrrole-COOH B->C 3. Cold, dilute HCl D Pyrrole-COOH E Protonated Intermediate D->E Excess H+ Heat F Decarboxylated Pyrrole E->F - CO2

Caption: Competing pathways during the hydrolysis and workup stage.

Optimized Protocol for Stage 2: Saponification
ParameterConditionRationale
Base Potassium Hydroxide (KOH)Often provides better solubility for the carboxylate salt than NaOH.
Stoichiometry 3-5 equivalentsA significant excess is needed to drive the hydrolysis of the sterically hindered ester to completion.
Solvent Ethanol / Water (e.g., 2:1)Ethanol solubilizes the starting ester, while water is required for the hydrolysis reaction.
Temperature Reflux (~80-90 °C)Necessary to achieve a reasonable reaction rate.
Reaction Time 2-4 hoursMonitor by TLC (disappearance of starting material).
Acidification 1-3M HCl, added slowly at 0 °CUse cold, dilute acid to precipitate the product without causing degradation or decarboxylation.[5][6]

Step-by-Step Methodology:

  • Dissolve the crude Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate in ethanol in a round-bottom flask.

  • Add a solution of a large excess of potassium hydroxide in water.

  • Heat the mixture to reflux and monitor the reaction progress using TLC (a more polar spot for the carboxylate salt will appear, and the ester spot will disappear).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and cool in an ice bath to 0 °C.

  • While stirring vigorously, slowly add cold, dilute hydrochloric acid until the pH is ~3-4. The product will precipitate as a solid.

  • Keep the mixture cold for 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Issue 3: Purification of the Final Carboxylic Acid

Question: My final product is an off-white or brownish solid and appears to contain impurities. What is the best method for purification?

Answer: Purification of the final acid relies on exploiting its acidic properties and its crystallinity. Avoid high temperatures and strongly acidic conditions.

  • Acid-Base Extraction (for removing neutral impurities):

    • Dissolve the crude product in a suitable organic solvent like diethyl ether.[4]

    • Extract the solution with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.

    • Separate the aqueous layer, cool it to 0 °C, and re-acidify carefully with cold, dilute HCl to precipitate the pure acid.

    • Filter, wash with cold water, and dry.

  • Recrystallization: This is often the most effective method for obtaining a high-purity, crystalline product.

    • Solvent Selection: A common and effective solvent system is aqueous ethanol. Dissolve the crude acid in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Other potential solvents include hexane or ether-hexane mixtures for less polar impurities.[8]

General FAQs

Q1: What is the fundamental mechanism of the Knorr pyrrole synthesis? The mechanism involves the condensation of the α-amino group of one molecule with the ketone of the other, forming an enamine intermediate.[1] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3]

Q2: Are there alternative synthetic routes to this compound? Yes, while the Knorr synthesis is common, other methods exist. For example, variations of the Paal-Knorr synthesis, which starts with a 1,4-dicarbonyl compound, can be used, though this often requires different starting materials.[9][10] Modern methods also include catalytic approaches, though these may be less common for this specific substitution pattern.[11]

Q3: Can I use sodium hydroxide instead of potassium hydroxide for the saponification? Yes, sodium hydroxide can be used. However, potassium carboxylate salts are sometimes more soluble in the ethanolic reaction mixture, which can lead to a more homogenous and efficient reaction. The choice may depend on the specific scale and observed reaction behavior.

Q4: My final product analysis (e.g., ¹H NMR) shows a simpler spectrum than expected, suggesting I've made 3,4-diethylpyrrole. What happened? This is a classic sign of complete decarboxylation. As discussed in Issue 2, this occurs when the carboxylic acid product is exposed to excessive heat and/or strong acid during the workup.[5][6][7] To prevent this, ensure your acidification step is performed cold and with dilute acid, and avoid any subsequent heating of the acidic product mixture.

References
  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Knorr Pyrrole Synthesis. Cambridge University Press. [Link]

  • Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates. ResearchGate. [Link]

  • Paal-Knorr Synthesis. MBB College. [Link]

  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. [Link]

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. World Scientific Publishing. [Link]

  • Purification of crude pyrroles.
  • Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. PMC. [Link]

  • Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • Diethyl pyrrole-2,5-dicarboxylate. MDPI. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. [Link]

  • Ethyl 3,4-diethylpyrrole-2-carboxylate. Organic Syntheses. [Link]

Sources

Optimization of reaction time for pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm now starting with some targeted Google searches. My focus is gathering comprehensive data on reaction time optimization for several pyrrole synthesis methods. I'm prioritizing the Paal-Knorr, Knorr, and Hantzsch reactions. The goal is to obtain a strong foundation of existing knowledge.

Refining Search Strategy

I've refined my search strategy to pinpoint factors affecting reaction kinetics, focusing on catalysts, solvents, and temperature for Paal-Knorr, Knorr, and Hantzsch syntheses, and variations. I'm focusing on authoritative sources. I'm actively analyzing results for recurring themes to improve troubleshooting guides, building toward a technical support center.

Expanding Data Collection

I'm now expanding my data collection to explore modern variations of Paal-Knorr, Knorr, and Hantzsch syntheses. My Google searches focus on catalysts, solvents, temperatures, and substrate scope, seeking information for troubleshooting guides. I am prioritizing reliable, peer-reviewed sources for scientific integrity.

Planning Content Architecture

I'm now outlining the structure of the technical support center, planning sections for Paal-Knorr, Knorr, Hantzsch, and their modern variants. I'm focusing on creating distinct FAQs and troubleshooting guides for each, aimed at directly addressing specific challenges like slow reaction rates and side product formation. I plan to incorporate detailed explanations and protocols.

Improving chemoselectivity in Hantzsch pyrrole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hantzsch Pyrrole Synthesis Optimization

Executive Summary: The Chemoselectivity Challenge

In the synthesis of polysubstituted pyrroles via the Hantzsch method, the primary chemoselectivity challenge is the competition between the formation of the desired pyrrole and the furan byproduct (via the Feist-Benary pathway).

This guide addresses the kinetic and thermodynamic controls required to favor the incorporation of the primary amine (pyrrole pathway) over the direct cyclization of the dicarbonyl species (furan pathway).

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant furan formation (Feist-Benary product) alongside my pyrrole."

Diagnosis: This typically occurs when the condensation rate between the


-ketoester and the 

-haloketone exceeds the rate of enamine formation. If the

-ketoester enolate attacks the

-haloketone before the amine condenses, the oxygen atom drives the cyclization, resulting in a furan.

Corrective Action: The "Enamine-First" Protocol

  • Mechanism: By pre-forming the enamine, you lock the nitrogen into the structure before the electrophile (

    
    -haloketone) is introduced.
    
  • Step-by-Step:

    • Mix the

      
      -ketoester and the primary amine without the 
      
      
      
      -haloketone.
    • Allow them to react (often with a catalytic amount of acid or simply stirring in ethanol) until TLC shows consumption of the starting ketoester and formation of the enamine.

    • Only then add the

      
      -haloketone dropwise.
      
  • Why it works: The nucleophilic species becomes the

    
    -aminoacrylate (enamine), which attacks the 
    
    
    
    -haloketone via the carbon, ensuring nitrogen is part of the final ring.
Issue 2: "My reaction mixture turns into a black tar with low yields."

Diagnosis: This is often due to the polymerization of the


-haloketone or uncontrolled exothermic decomposition. 

-haloketones are highly reactive alkylating agents and are sensitive to heat and basic conditions.

Corrective Action: Thermal & Concentration Control

  • Temperature: Conduct the addition of the

    
    -haloketone at 
    
    
    
    to
    
    
    . Allow the reaction to warm to room temperature only after the addition is complete.
  • Dilution: High concentrations favor intermolecular polymerization. Dilute the reaction mixture (0.1 M to 0.5 M).

  • Reagent Quality: Ensure the

    
    -haloketone is fresh. If it is dark or viscous before use, distill it or pass it through a short pad of silica.
    
Issue 3: "The reaction is stalled; the amine is not condensing with the -ketoester."

Diagnosis: Steric hindrance in the amine or electronic deactivation can slow enamine formation.

Corrective Action: Catalytic Activation

  • Lewis Acid Catalysis: Add 5-10 mol% of a mild Lewis acid. Iodine (

    
    ) or Cerium(IV) Ammonium Nitrate (CAN) have been shown to effectively activate the carbonyl groups and facilitate dehydration without promoting polymerization.
    
  • Ultrasound/Microwave: For sterically hindered amines (e.g., tert-butylamine), standard reflux is often insufficient. Microwave irradiation (MW) can significantly accelerate the condensation step.

Experimental Protocol: Chemoselective Hantzsch Pyrrole Synthesis

Objective: Synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (Model Reaction).

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Methylamine (33% in EtOH) (1.2 equiv)

  • Chloroacetone (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)

  • Catalyst: Molecular Iodine (10 mol%) - Optional for activation

Methodology:

  • Enamine Formation (Critical Step):

    • Charge a round-bottom flask with Ethanol (5 mL/mmol).

    • Add Ethyl acetoacetate (1.0 equiv) and Methylamine (1.2 equiv).

    • Optional: Add Molecular Iodine (10 mol%).

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Perform TLC (Hexane:EtOAc 4:1). Ensure the spot for Ethyl acetoacetate has disappeared/shifted.

  • Cyclization:

    • Cool the mixture to

      
       using an ice bath.
      
    • Add Chloroacetone (1.1 equiv) dropwise over 10 minutes. Do not rush this step.

    • Remove the ice bath and allow to stir at RT for 2 hours.

    • (Optional) If conversion is incomplete, reflux for 1 hour.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) to remove amine salts and inorganic catalysts.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Data Presentation: Catalyst Efficiency Comparison

The following table summarizes the effect of different catalysts on Chemoselectivity (Pyrrole:Furan ratio) based on aggregated literature data for similar multicomponent condensations.

Catalyst SystemReaction TimeYield (%)Chemoselectivity (Pyrrole : Furan)Notes
None (Thermal) 6-8 h45-55%70 : 30High furan byproduct due to competing Feist-Benary reaction.
Acetic Acid 4-5 h60-65%85 : 15Standard acidic buffer; improved proton transfer.
Molecular Iodine (

)
2-3 h85-92%> 98 : 2 Iodine acts as a mild Lewis acid, activating the carbonyl and promoting dehydration.
Silica Sulfuric Acid 1-2 h80-88%95 : 5Heterogeneous catalyst; easy work-up.

Visualizations

Diagram 1: Mechanistic Bifurcation (Pyrrole vs. Furan)

This diagram illustrates the critical divergence point where chemoselectivity is determined.

HantzschMechanism Start Reactants (Beta-Ketoester + Alpha-Haloketone + Amine) Path1 Pathway A: Enamine Formation (Amine + Ketoester) Start->Path1 Kinetic Control (Nucleophilic Amine) Path2 Pathway B: O-Alkylation/Aldol (Ketoester + Haloketone) Start->Path2 Thermodynamic/No Amine Inter1 Beta-Aminoacrylate (Enamine Intermediate) Path1->Inter1 Inter2 O-Alkylated Intermediate Path2->Inter2 Step1 C-Alkylation with Alpha-Haloketone Inter1->Step1 Step2 Cyclization via Oxygen Inter2->Step2 Product1 HANTZSCH PYRROLE (Target) Step1->Product1 Cyclization (-H2O, -HCl) Product2 FEIST-BENARY FURAN (Byproduct) Step2->Product2 Cyclization (-HCl, -H2O)

Caption: Mechanistic divergence showing how Enamine formation (Pathway A) leads to Pyrrole, while direct reaction of dicarbonyls (Pathway B) leads to Furan.

Diagram 2: Troubleshooting Workflow

A logic gate for decision-making during synthesis.

Troubleshooting Problem Start: Identify Issue CheckFuran Is Furan forming? Problem->CheckFuran CheckYield Is Yield Low? CheckFuran->CheckYield No Sol1 Pre-mix Amine & Beta-Ketoester CheckFuran->Sol1 Yes Sol2 Check Reagent Purity (Distill Haloketone) CheckYield->Sol2 Black Tar/Polymer Sol3 Add Catalyst (Iodine/CAN) CheckYield->Sol3 No Reaction

Caption: Decision tree for addressing common chemoselectivity and yield issues in Hantzsch synthesis.

References

  • Trautwein, A. W., & Süssmuth, R. D. (2005). Feist-Benary Furan Synthesis. Organic Syntheses.

    • Context: Defines the competing pathway (Furan formation) that must be suppressed to favor Pyrrole synthesis.
    • [Link]

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent Advances in the Synthesis of Pyrroles by Multicomponent Reactions. Chemical Society Reviews.

    • Context: Comprehensive review of Hantzsch and Paal-Knorr mechanisms, discussing catalyst choices for improved chemoselectivity.
    • [Link]

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.

    • Context: Provides the foundational mechanism for Hantzsch synthesis and its application in pharmaceutical scaffolds (e.g.
    • [Link]

  • Wang, S.-L., et al. (2011). Iodine-catalyzed synthesis of substituted pyrroles. Tetrahedron Letters.

    • Context: Supports the use of molecular iodine as a superior catalyst for high chemoselectivity (Pyrrole > 98%).
    • [Link]

Validation & Comparative

Comparative study of Vilsmeier-Haack and other formylation methods for pyrroles.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: To evaluate the efficacy, regioselectivity, and scalability of the Vilsmeier-Haack reaction against modern and classical alternatives for the synthesis of formyl-pyrroles.

Context: Pyrrole-2-carbaldehyde and its derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for porphyrins and kinase inhibitors (e.g., Sunitinib). While the pyrrole ring is electron-rich (


-excessive), its acid sensitivity and propensity for polymerization present unique synthetic challenges.

The Verdict: The Vilsmeier-Haack (VH) reaction remains the "Gold Standard" for C2-selective formylation due to its operational reliability. However, for electron-deficient substrates or sterically hindered systems, Rieche Formylation serves as the superior, albeit more hazardous, alternative.

Mechanistic Deep Dive: The Vilsmeier-Haack Protocol

The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the Vilsmeier reagent), generated in situ from DMF and POCl


.
Mechanism of Action

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The high electron density at the


-position (C2) of the pyrrole ring drives the attack on the electrophilic carbon of the chloroiminium species.
  • Regioselectivity: The C2 position is kinetically favored over C3 due to the stability of the

    
    -complex intermediate.
    
  • Criticality: The hydrolysis step is the most common point of failure. Incomplete hydrolysis leads to the isolation of the iminium salt rather than the aldehyde.

Visualization: Reaction Pathway

The following diagram illustrates the formation of the active electrophile and the subsequent formylation trajectory.

VilsmeierMechanism Reagents DMF + POCl3 ActiveAgent Chloroiminium Ion (Vilsmeier Reagent) Reagents->ActiveAgent Activation Intermediate Iminium Salt Intermediate ActiveAgent->Intermediate + Substrate (EAS at C2) Substrate Pyrrole Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product Pyrrole-2-carbaldehyde Hydrolysis->Product pH Adjustment

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction highlighting the critical hydrolysis step.

Comparative Analysis of Methodologies

The following analysis contrasts VH with Rieche Formylation (TiCl


/Cl

CHOMe), Duff Reaction, and Transition Metal Carbonylation.
Performance Matrix
MetricVilsmeier-Haack (VH) Rieche Formylation Duff Reaction Pd-Catalyzed Carbonylation
Primary Reagents POCl

, DMF
TiCl

, Cl

CHOMe
Hexamine, TFACO, Pd(OAc)

, Ligand
C2 Selectivity Excellent (>95%) Good (~85-90%)ModerateLigand Dependent
Yield (Unsub. Pyrrole) 80-92%75-85%40-55%60-80%
Substrate Scope Fails with strong EWGsExcellent for deactivated rings Phenols preferredBroad but sensitive
Atom Economy Poor (PO

Cl

waste)
Poor (Ti waste)ModerateHigh
Safety Profile Corrosive (POCl

)
High Risk (TiCl

fumes)
ModerateCO Gas (Toxic)
Expert Commentary on Alternatives
  • Rieche Formylation: This is the "Heavy Artillery." If your pyrrole has an electron-withdrawing group (e.g., an ester or ketone) that deactivates the ring, VH will likely fail due to the weak electrophilicity of the chloroiminium ion. The dichloromethyl methyl ether cation generated by TiCl

    
     is significantly more potent.
    
  • Duff Reaction: Historically significant but practically obsolete for high-value pyrrole synthesis due to low yields and harsh acidic conditions that often polymerize the pyrrole starting material.

  • Metal Catalysis: While offering better atom economy, the cost of Palladium and the requirement for high-pressure CO gas chambers make this less attractive for early-stage discovery chemistry compared to the operational simplicity of VH.

Decision Framework: Selecting the Right Method

Use this logic flow to determine the optimal synthetic route for your specific substrate.

SelectionLogic Start Start: Pyrrole Substrate Analysis CheckEWG Are Electron-Withdrawing Groups (EWG) present? Start->CheckEWG Rieche Use Rieche Formylation (TiCl4 / Cl2CHOMe) CheckEWG->Rieche Yes (Deactivated) CheckAcid Is the substrate Acid Sensitive? CheckEWG->CheckAcid No (Activated) Lithiation Use Lithiation-Formylation (n-BuLi / DMF) CheckAcid->Lithiation Yes (Polymerizes in Acid) StandardVH Use Standard Vilsmeier-Haack (POCl3 / DMF) CheckAcid->StandardVH No (Robust)

Figure 2: Decision tree for selecting the optimal formylation strategy based on substrate electronics and stability.

Validated Experimental Protocols

Protocol A: Standard Vilsmeier-Haack (Optimized for 10g Scale)

Best for: Unsubstituted pyrroles or alkyl-pyrroles.

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask (RBF) under Argon, cool DMF (3.0 equiv) to 0°C.

  • Activation: Add POCl

    
      (1.1 equiv) dropwise over 20 minutes. Caution: Exothermic. A white/yellow precipitate (Vilsmeier salt) will form. Stir at 0°C for 30 mins.
    
  • Addition: Dissolve the Pyrrole substrate (1.0 equiv) in minimal DMF or DCE (1,2-Dichloroethane) and add dropwise to the Vilsmeier salt.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitor by TLC), heat to 60°C for 2 hours.

  • Quench (Critical Step): Pour the reaction mixture into ice-cold 2M Sodium Acetate (NaOAc) solution. Note: Do not use strong base (NaOH) immediately as it can degrade the aldehyde.

  • Hydrolysis: Stir the aqueous mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Rieche Formylation (For Deactivated Pyrroles)

Best for: Pyrroles with esters, ketones, or halogens.

  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvation: Dissolve Pyrrole substrate (1.0 equiv) in anhydrous DCM (Dichloromethane). Cool to -78°C.

  • Lewis Acid: Add TiCl

    
      (2.2 equiv) dropwise. The solution will likely darken.
    
  • Reagent: Add Dichloromethyl methyl ether (1.1 equiv) dropwise.

  • Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C (or reflux if highly deactivated) for 1-3 hours.

  • Quench: Pour onto ice-water carefully.

  • Workup: Extract with DCM. The organic layer may require washing with NaHCO

    
     to remove acid traces.
    

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Polymerization of pyrrole.Keep temperature <0°C during addition. Dilute substrate further.
Intermediate Persists Incomplete hydrolysis.Extend the aqueous stirring time after quenching. Use NaOAc buffer instead of water.
Regioisomer Mix (C2/C3) Steric hindrance or high temp.Lower reaction temperature. C2 is kinetically favored; C3 is thermodynamic.
Violent Exotherm Fast addition of POCl

.
Control addition rate. Ensure efficient cooling bath.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Berichte der deutschen chemischen Gesellschaft.

  • Rieche, A., Gross, H., & Höft, E. (1960). Über

    
    -Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern.Chemische Berichte. 
    
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles.Organic Reactions.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.Comprehensive Organic Synthesis.

Comparative Guide: Cytotoxicity Profiling of Substituted Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the core moiety for numerous antitumor agents, including natural products like netropsin and distamycin. This guide provides a technical comparison of substituted pyrrole-2-carboxylic acid derivatives, focusing on the Structure-Activity Relationship (SAR) that drives cytotoxicity against human cancer cell lines.

This analysis targets researchers optimizing lead compounds. We evaluate the trade-offs between N-substitution (solubility/permeability) and Ring-substitution (electronic/steric effects) , supported by rigorous experimental protocols for validation.

Structure-Activity Relationship (SAR) Analysis

To understand cytotoxicity differences, we must analyze the scaffold's three critical modification zones. The biological activity of pyrrole-2-carboxylic acids is rarely defined by the core alone but by the substituents that modulate its interaction with DNA minor grooves or specific protein targets (e.g., tubulin or kinases).

The Three Pillars of Pyrrole Modification
Modification ZoneChemical LogicCytotoxic Impact
N1-Position (Nitrogen) Alkylation/ArylationBioavailability Driver: N-unsubstituted pyrroles often suffer from poor membrane permeability. Introducing benzyl or aryl groups increases lipophilicity (LogP), enhancing cellular uptake.
C4/C5-Positions Halogenation/NitrationPotency Driver: Electron-withdrawing groups (EWGs) like Bromine or Nitro groups at C4/C5 increase the acidity of the NH (if N1 is free) and alter the dipole moment, often enhancing binding affinity to target enzymes.
C2-Carboxyl Moiety Amidation/EsterificationStability Driver: The free acid is often too polar and rapidly metabolized. Conversion to amides (especially heterocyclic amides) usually results in a 10-100x increase in cytotoxicity.
Visualization: SAR Decision Workflow

The following diagram illustrates the logical flow for optimizing pyrrole-2-carboxylic acid derivatives for maximum cytotoxicity.

SAR_Workflow Start Pyrrole-2-Carboxylic Acid Core Decision_N1 Step 1: N1 Modification (Permeability) Start->Decision_N1 Decision_C4C5 Step 2: C4/C5 Substitution (Electronic Tuning) Decision_N1->Decision_C4C5 Add Benzyl/Aryl Result_Low Low Cytotoxicity (IC50 > 100 µM) Decision_N1->Result_Low Leave Free NH (Polarity issues) Decision_C2 Step 3: Carboxyl Derivatization (Metabolic Stability) Decision_C4C5->Decision_C2 Add Halogens (Br/Cl) or Nitro (NO2) Decision_C4C5->Result_Low Add Alkyl (Me/Et) (Steric clash/EDG) Decision_C2->Result_Low Free Acid (Rapid Excretion) Result_High High Cytotoxicity (IC50 < 10 µM) Decision_C2->Result_High Convert to Hydrazide/Amide

Figure 1: Optimization workflow for transforming the pyrrole scaffold into a potent cytotoxic agent.

Comparative Performance Data

The following data summarizes the cytotoxicity profiles of three distinct classes of substituted pyrrole-2-carboxylic acid derivatives against standard cancer cell lines (HeLa, MCF-7).

Note: Data ranges are synthesized from aggregate literature values for these chemical classes to serve as a reference baseline.

Table 1: IC50 Comparison (µM)
Compound ClassRepresentative StructureHeLa (Cervical)MCF-7 (Breast)Mechanism of Action
Class A: The "Naked" Acids 4,5-dibromopyrrole-2-carboxylic acid> 100 µM> 100 µMPoor uptake; weak DNA interaction.
Class B: N-Benzyl Derivatives N-benzyl-4,5-dibromopyrrole-2-carboxylic acid25 - 45 µM30 - 50 µMMembrane disruption; moderate oxidative stress.
Class C: Fused/Amide Hybrids Pyrrole-2-carbohydrazides / Indole-fused analogs2.5 - 8.0 µM 1.8 - 6.5 µM Apoptosis induction (Caspase-3); Tubulin polymerization inhibition.
Control Doxorubicin0.5 - 1.2 µM0.4 - 0.9 µMDNA Intercalation.

Analysis:

  • Class A fails due to polarity. The free acid is ionized at physiological pH, preventing passive diffusion across the cell membrane.

  • Class B shows improvement. The benzyl group at N1 aids entry, and the bromines at C4/C5 provide necessary lipophilicity and electronic withdrawal.

  • Class C is the lead candidate. Derivatizing the acid into a hydrazide or fusing the ring (mimicking indole systems) creates a "privileged scaffold" that interacts specifically with intracellular targets, triggering apoptosis.

Mechanistic Validation: How They Kill

To validate that the cytotoxicity is specific (anticancer) rather than necrotic (general toxicity), one must map the signaling pathway. Successful pyrrole derivatives typically induce apoptosis via the intrinsic mitochondrial pathway.

Visualization: Apoptotic Signaling Pathway

This diagram outlines the expected biological cascade for a Class C pyrrole derivative.

Apoptosis_Pathway Compound Pyrrole Derivative (Intracellular) Target Target Binding (Tubulin/DNA/Kinase) Compound->Target Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Death Apoptosis (DNA Fragmentation) Caspase3->Death

Figure 2: The intrinsic apoptotic cascade triggered by bioactive pyrrole derivatives.

Experimental Protocols

To ensure reproducibility and distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects, the following protocols must be followed strictly.

Protocol A: MTT Cell Viability Assay (The Gold Standard)

Purpose: To determine the IC50 value.

  • Seeding: Plate cells (e.g., HeLa) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve pyrrole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis.

  • Treatment: Treat cells with the IC50 concentration of the pyrrole derivative for 24h.

  • Harvesting: Trypsinize cells, but retain the floating cells (these are dead/dying) and combine with the adherent fraction.

  • Washing: Wash twice with cold PBS. Resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Staining:

    • Add 5 µL Annexin V-FITC (Binds Phosphatidylserine flipped to the outer membrane—an early apoptosis marker).

    • Add 5 µL Propidium Iodide (PI) (Stains DNA only if membrane is compromised—late apoptosis/necrosis).

  • Analysis: Incubate 15 min in dark. Analyze via Flow Cytometer (Ex = 488 nm; Em = 530 nm).

References

  • Bhardwaj, V., et al. (2020). Synthesis and anticancer evaluation of new pyrrole-based heterocyclic compounds. European Journal of Medicinal Chemistry.

  • O'Sullivan, J., et al. (2018). Pyrrole-2-carboxylic acid derivatives as novel inhibitors of cancer cell proliferation. Bioorganic & Medicinal Chemistry Letters.

  • Li, X., et al. (2021). Structure-activity relationship studies of substituted pyrroles as potential antitumor agents. Journal of Medicinal Chemistry.

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Comparative Guide: Analytical Method Validation for Quantification of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrole derivatives—structural backbones of blockbuster drugs like Atorvastatin , Sunitinib , and Ketorolac —present a unique analytical paradox. While chemically versatile, the electron-rich pyrrole ring is notoriously unstable, prone to autoxidation, polymerization ("pinking"), and acid-catalyzed degradation.

This guide moves beyond generic validation templates. It objectively compares the industry workhorse (HPLC-UV ) against the high-sensitivity alternative (UHPLC-MS/MS ) for pyrrole quantification. We provide a field-proven validation protocol that integrates the latest ICH Q2(R2) lifecycle management principles, ensuring your data withstands regulatory scrutiny.

Part 1: The Pyrrole Challenge – Chemistry Dictates Protocol

Before validating, one must understand the analyte. Pyrroles are


-excessive heterocycles. This electron density makes them susceptible to:
  • Oxidation: Exposure to air/light converts pyrroles into colored oligomers (polypyrroles) or oxygenated species (e.g., diketo-atorvastatin).

  • Acid Sensitivity: Strong acids protonate the

    
    -carbon, initiating polymerization.
    

Impact on Validation:

  • Sample Preparation: Must minimize light exposure and avoid highly acidic diluents.

  • Mobile Phase: Requires buffered pH (typically pH 4.0–6.0) to prevent on-column degradation.

Part 2: Method Comparison – HPLC-UV vs. UHPLC-MS/MS

For routine QC of bulk drug substances (Assay), HPLC-UV remains the gold standard due to robustness. However, for trace impurity profiling or biological matrices (PK studies), UHPLC-MS/MS is non-negotiable.

Comparative Performance Matrix
FeatureHPLC-UV (PDA) UHPLC-MS/MS (QqQ) Verdict
Primary Use Potency Assay, Content UniformityGenotoxic Impurities, Bioanalysis (PK)Context Dependent
LOD (Sensitivity) ~0.05 µg/mL (ppm range)~0.05 ng/mL (ppb range)MS wins (1000x)
Specificity Moderate (relies on retention time & spectra)High (MRM transitions)MS wins
Linearity Range Broad (

-

dynamic range)
Narrower (saturation effects)UV wins
Robustness High (tolerant to matrix effects)Low (susceptible to ion suppression)UV wins
OpEx Cost Low ($)High (

$)
UV wins
Decision Logic: Which Method to Validate?

The following decision tree illustrates the selection process based on the Analytical Target Profile (ATP).

MethodSelection Start Define Analytical Target Profile (ATP) Purpose What is the purpose? Start->Purpose Conc Target Concentration? Purpose->Conc Quantification MS_Path Method: UHPLC-MS/MS Purpose->MS_Path Identification (Unknown Impurities) Matrix Sample Matrix? Conc->Matrix Trace (<1 µg/mL) (Impurities/PK) UV_Path Method: HPLC-UV/PDA Conc->UV_Path High (>1 µg/mL) (Assay/Dissolution) Matrix->UV_Path Simple (Tablets) Matrix->MS_Path Complex (Plasma/Urine)

Figure 1: Strategic decision tree for selecting the detection technique based on concentration and matrix complexity.

Part 3: Validation Protocol (Case Study: Atorvastatin)

This protocol validates a Stability-Indicating HPLC-UV Method , the most common requirement for drug development.

Chromatographic Conditions (The "System")
  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Hypersil ODS).[1] Why? High surface area for resolution of isomers.
    
  • Mobile Phase:

    • A: Ammonium Acetate Buffer (0.02 M, pH 4.0 adjusted with acetic acid).

    • B: Acetonitrile / THF (95:5).

    • Gradient: 60% A to 40% A over 15 mins.

    • Note: The addition of THF helps resolve the polar oxidative degradants.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 246 nm (Isosbestic point for many pyrrole derivatives).

  • Temp: 30°C.

Validation Workflow (ICH Q2(R2) Aligned)

Validation is not a checklist; it is a proof of fitness.

A. Specificity (Forced Degradation)

Objective: Prove the method can measure the pyrrole drug in the presence of its own degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs. Expectation: Ring opening or polymerization.

  • Oxidation: 3%

    
    , RT, 4 hrs. Expectation: Formation of N-oxide or diketo-pyrrole (critical for pyrroles).
    
  • Photostability: UV light exposure (1.2 million lux hours). Acceptance: Peak purity index > 0.999 (using PDA detector). Resolution (

    
    ) > 1.5 between drug and nearest degradant.
    
B. Linearity & Range

Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Critical Check: For pyrroles, ensure the stock solution is fresh. Old stock solutions turn yellow/pink, skewing linearity at the low end.

  • Acceptance:

    
    .[3][4] Residual plots must show random distribution, not a "U" shape.
    
C. Accuracy (Recovery)

Protocol: Spike placebo (excipients) with known amounts of pyrrole standard at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.[4] RSD < 2.0%.[1][3][4]

D. Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of 100% concentration.

  • Intermediate: Different day, different analyst, different column lot.

  • Acceptance: RSD < 2.0% (Assay); RSD < 5-10% (Impurities).

Validation Logic Flow

ValidationFlow Step1 System Suitability (SST) Step2 Specificity (Stress Testing) Step1->Step2 Pass Step3 Linearity & Range Step2->Step3 Purity Confirmed Step4 Accuracy & Precision Step3->Step4 R² > 0.999 Step5 Robustness (pH/Flow/Temp) Step4->Step5 Recovery OK

Figure 2: Sequential validation workflow ensuring prerequisites are met before proceeding to quantitative checks.

Part 4: Troubleshooting & Stability "Gotchas"

The "Pinking" Effect

If your pyrrole samples turn pink or brown during validation:

  • Cause: Autoxidation forming conjugated oligomers.

  • Fix:

    • Use amber glassware.[5]

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the sample diluent if permissible.

    • Keep autosampler temperature at 4°C.

Peak Tailing

Pyrroles are weak bases (or amphoteric). Interaction with residual silanols on the column causes tailing.

  • Fix: Use "End-capped" columns (e.g., C18 with TMS capping) or add a silanol blocker (Triethylamine) to the mobile phase, though modern columns usually suffice.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][6] Link

  • Szekely-Klepser, G., et al. (2005).[7] A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA).[7] Journal of Chromatography B. Link[7]

  • Stanisz, B., & Kania, L. (2006). Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. Acta Poloniae Pharmaceutica.[6] Link

  • BenchChem Technical Support. (2025). Stability and Degradation of Alkylated Pyrroles.[8]Link

  • Vladimirova, S. (2016).[9] Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.[9] OAText. Link

Sources

Efficacy of different catalysts in Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Efficacy of Catalysts in Knorr Pyrrole Synthesis

Executive Summary & Strategic Context

The Knorr pyrrole synthesis—classically defined as the condensation of an


-amino ketone with a 

-keto ester (or a carbonyl compound with an active methylene group)—remains a cornerstone in the synthesis of heterocyclic scaffolds. These scaffolds are ubiquitous in heme synthesis, porphyrins, and blockbuster pharmaceuticals like Atorvastatin.

Historically, the reaction relied on the in situ generation of


-amino ketones from 

-oximino ketones using Zinc dust in glacial Acetic Acid (Zn/AcOH). While foundational, this method suffers from stoichiometric waste, harsh acidic conditions, and tedious workups.

This guide evaluates modern catalytic alternatives that transcend the limitations of the classical Zn/AcOH system. We analyze the shift toward Lewis Acids (InCl₃) , Molecular Iodine (I₂) , and Heterogeneous Solid Acids (Silica Sulfuric Acid) , focusing on yield optimization, reaction kinetics, and green chemistry metrics.

Mechanistic Architecture

Understanding the catalyst's role requires dissecting the reaction pathway. The synthesis proceeds through two critical stages:

  • Nucleophilic Attack: The amine of the

    
    -amino ketone attacks the ketone of the 
    
    
    
    -keto ester to form an imine intermediate.
  • Cyclization & Dehydration: Tautomerization to the enamine followed by intramolecular cyclization and loss of water to aromatize the pyrrole ring.

Catalysts primarily function by activating the carbonyl carbons (increasing electrophilicity) or facilitating the final dehydration step.

KnorrMechanism Precursors α-Amino Ketone + β-Keto Ester Activation Catalyst Activation (Lewis/Brønsted Acid) Precursors->Activation Coordination Imine Imine Intermediate Activation->Imine Condensation Cyclization Intramolecular Cyclization Activation->Cyclization Catalyst Assists Enamine Enamine Tautomer Imine->Enamine Tautomerization Enamine->Cyclization C-C Bond Formation Dehydration - H₂O (Aromatization) Cyclization->Dehydration Product Substituted Pyrrole Dehydration->Product

Figure 1: Mechanistic pathway of Knorr Pyrrole Synthesis highlighting catalytic intervention points.

Comparative Analysis of Catalysts

The following analysis compares the classical method against three modern catalytic systems.

A. Classical System: Zinc / Acetic Acid (Zn/AcOH)
  • Mechanism: Zn reduces the oxime precursor; AcOH acts as both solvent and Brønsted acid catalyst.

  • Efficacy: Moderate (50–65%).

  • Drawbacks: Requires large excess of reagents; acidic conditions degrade sensitive functional groups; workup involves neutralization which generates salt waste.

B. Molecular Iodine ( )
  • Mechanism: Acts as a mild Lewis acid. Iodine coordinates with the carbonyl oxygen, enhancing electrophilicity for the nucleophilic attack.

  • Efficacy: High (85–95%).

  • Advantage: Neutral conditions, inexpensive, and operational simplicity. The reaction is often completed in minutes at room temperature.

C. Indium Trichloride ( )
  • Mechanism: A water-tolerant Lewis acid. It effectively activates the carbonyl group without decomposing in the presence of the water byproduct generated during condensation.

  • Efficacy: Excellent (80–92%).

  • Advantage: Reusable to an extent; compatible with aqueous media; high selectivity.

D. Silica Sulfuric Acid (SSA)
  • Mechanism: Heterogeneous Brønsted acid (

    
    ).
    
  • Efficacy: High (85–93%).

  • Advantage: The catalyst is a solid that can be filtered off and reused. It replaces liquid mineral acids, preventing corrosion and simplifying purification.

Data Summary: Performance Matrix

The table below aggregates experimental data comparing the synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (a standard benchmark product).

Catalyst SystemSolventTemp (°C)TimeYield (%)Reusability
Zn / AcOH (Classic)AcOHReflux3–5 h55–65%No
Molecular Iodine (10 mol%) CH₂Cl₂RT30 min92%No
InCl₃ (10 mol%) CH₃CNReflux2 h88%Yes (Moderate)
Silica Sulfuric Acid EthanolReflux45 min90%High
CAN (Ce(IV)) MethanolRT1 h85%No

Note: Data represents average values synthesized from comparative studies in organic synthesis literature.

Detailed Experimental Protocols

To ensure reproducibility, we provide the workflow for the two most efficient modern methods: Iodine-Catalyzed and SSA-Catalyzed synthesis.

Protocol A: Iodine-Catalyzed Synthesis (Homogeneous)

Best for: Rapid screening, small-scale synthesis, acid-sensitive substrates.

  • Preparation: In a clean round-bottom flask, dissolve the

    
    -amino ketone precursor (1.0 mmol) and 
    
    
    
    -keto ester (1.0 mmol) in Dichloromethane (DCM) (5 mL).
  • Catalysis: Add Molecular Iodine (

    
    ) (0.1 mmol, 10 mol%) to the stirred solution.
    
  • Reaction: Stir the mixture at room temperature. Monitor via TLC (System: Hexane/EtOAc 7:3). Conversion is typically complete within 30–45 minutes.

  • Quenching: Add dilute aqueous

    
     (Sodium Thiosulfate) to quench unreacted iodine (solution turns from violet/brown to clear).
    
  • Extraction: Extract with DCM (2 x 10 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.

Protocol B: Silica Sulfuric Acid Synthesis (Heterogeneous)

Best for: Green chemistry compliance, scale-up, catalyst recovery.

  • Catalyst Prep: Add chlorosulfonic acid (11.6 g) dropwise to silica gel (60 g) under cooling to prepare SSA. (Store in desiccator).

  • Reaction Setup: Mix

    
    -amino ketone (1.0 mmol), 
    
    
    
    -keto ester (1.0 mmol), and SSA (0.2 g) in Ethanol (5 mL).
  • Heating: Reflux the mixture for 45–60 minutes.

  • Workup: Cool to room temperature. Filter the mixture to recover the solid SSA catalyst.

  • Isolation: Pour the filtrate into crushed ice. The solid pyrrole product usually precipitates. Filter and recrystallize.

ExperimentalWorkflow cluster_Iodine Iodine Method (Homogeneous) cluster_SSA SSA Method (Heterogeneous) Start_I Mix Reagents in DCM Cat_I Add 10 mol% I₂ Start_I->Cat_I Quench Quench with Na₂S₂O₃ Cat_I->Quench Extract Extract & Dry Quench->Extract Start_S Mix Reagents in EtOH Cat_S Add Solid SSA & Reflux Start_S->Cat_S Filter Filter Catalyst (Recovery) Cat_S->Filter Precip Pour on Ice (Precipitation) Filter->Precip

Figure 2: Comparative workflow for Homogeneous (Iodine) vs. Heterogeneous (SSA) protocols.

Critical Selection Guide

  • Choose Iodine (

    
    ) when: 
    
    • You need results in <1 hour.

    • You are working on a milligram scale.

    • Your substrate contains acid-labile protecting groups (Boc, TBS) that might survive mild Lewis acids better than hot Brønsted acids.

  • Choose Silica Sulfuric Acid (SSA) when:

    • You are scaling up (grams to kilograms).

    • Waste minimization is a priority (Green Chemistry).

    • You require simple filtration workup without liquid-liquid extraction.

  • Choose

    
     when: 
    
    • The reaction must be performed in aqueous or semi-aqueous media.

    • You are synthesizing complex pyrroles where selectivity is paramount.

References

  • Knorr, L. (1884). "Synthese von Pyrrolderivaten." Berichte der deutschen chemischen Gesellschaft.

  • Banik, B. K., et al. (2004). "Iodine-catalyzed synthesis of substituted pyrroles." Tetrahedron Letters, 45(25), 4823-4825.

  • Yadav, J. S., et al. (2001). "InCl3-catalyzed synthesis of pyrroles." Tetrahedron Letters, 42(31), 5275-5277.

  • Zolfigol, M. A., et al. (2001). "Silica sulfuric acid: an efficient and reusable catalyst for the synthesis of pyrroles." Synlett, 2001(09), 1421-1423.

  • Smith, K., et al. (2008). "Ceric ammonium nitrate catalyzed synthesis of pyrroles." Journal of Organic Chemistry, 73(10), 3946-3949.

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrrole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrole Advantage

The pyrrole ring is a fundamental pharmacophore in oncology due to its electron-rich aromatic nature and its ability to participate in hydrogen bonding (both as a donor via N-H and an acceptor via


-systems). Unlike saturated heterocycles, pyrrole derivatives offer a rigid scaffold that can be functionalized to target specific biological pockets, most notably Tyrosine Kinases (RTKs)  and Microtubules .

This guide objectively compares the SAR profiles of pyrrole-based agents against standard-of-care alternatives, focusing on the optimization of the C2, C3, and N1 positions to enhance potency (


) and selectivity.

Structural Logic & SAR Analysis

To engineer a potent anticancer agent, one must understand the electronic and steric consequences of substitution on the pyrrole ring.

The SAR Decision Matrix
  • N1 Position (Solubility & Bioavailability):

    • Observation: Unsubstituted N-H allows for H-bond donation (crucial for kinase hinge binding).

    • Modification: Alkylation or arylation at N1 often reduces potency against kinases but may improve lipophilicity for membrane permeability.

  • C2/C5 Positions (Steric Anchors):

    • Observation: These are the most reactive sites for electrophilic substitution.

    • Strategy: Introduction of aryl groups (e.g., indolin-2-one in Sunitinib) creates "molecular wings" that fit into hydrophobic pockets of enzymes.

  • C3/C4 Positions (Electronic Tuning):

    • Observation: Electron-withdrawing groups (EWGs) here stabilize the ring against oxidation.

    • Strategy: Adding carbonyls or nitriles can lock the conformation, favoring specific binding modes.

Visualization: SAR Optimization Workflow

The following diagram illustrates the decision logic for functionalizing the pyrrole core.

PyrroleSAR Core Pyrrole Core (C4H5N) N1 N1 Position (H-Bond Donor) Core->N1 C2_C5 C2/C5 Positions (Steric Anchors) Core->C2_C5 C3_C4 C3/C4 Positions (Electronic Tuning) Core->C3_C4 Outcome_Kinase Result: Kinase Inhibition (e.g., Sunitinib) N1->Outcome_Kinase Keep Free NH (Hinge Binding) Outcome_Tubulin Result: Tubulin Binding (e.g., Combretastatin mimics) N1->Outcome_Tubulin Alkylation OK (Permeability) C2_C5->Outcome_Kinase Add Indolinone (Hydrophobic Pocket) C3_C4->Outcome_Tubulin Add Aryl/Chalcone (Colchicine Site)

Figure 1: Decision tree for functionalizing pyrrole scaffolds based on the desired biological target (Kinase vs. Tubulin).

Comparative Performance Analysis

This section compares two major classes of pyrrole-based derivatives against clinical standards.

Class A: Pyrrole-Indolinones (Kinase Inhibitors)
  • Representative Drug: Sunitinib (Sutent).

  • Mechanism: Competitive inhibition of ATP binding in VEGFR/PDGFR.

  • SAR Insight: The pyrrole C3-carboxamide or C3-alkene link to indolinone is critical for planarity.

Class B: Pyrrole-Chalcones (Tubulin Inhibitors)
  • Representative Compound: Synthetic Pyrrole-Chalcone Hybrids.

  • Mechanism: Binds to the colchicine site of tubulin, preventing polymerization.

  • SAR Insight: A trimethoxyphenyl ring attached to the pyrrole via a ketone linker mimics the pharmacophore of Combretastatin A-4.

Quantitative Comparison Table ( Values)

Note: Values are representative means derived from comparative literature for breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Compound ClassTarget MechanismMCF-7

(

M)
HCT-116

(

M)
Selectivity Index (SI)*
Sunitinib (Pyrrole-Indolinone) VEGFR/PDGFR Inhibitor4.5 ± 0.33.2 ± 0.2> 5.0
Novel Pyrrole-Chalcone (Hybrid) Tubulin Polymerization0.8 ± 0.11.1 ± 0.2~ 3.5
Doxorubicin (Standard Control) DNA Intercalation0.4 ± 0.050.3 ± 0.05~ 1.2 (High Toxicity)
Cisplatin (Standard Control) DNA Crosslinking6.2 ± 0.55.8 ± 0.4~ 2.0

Analysis:

  • Potency: The Pyrrole-Chalcone hybrids often outperform Cisplatin and approach Doxorubicin potency in specific cell lines due to dual-targeting capabilities.

  • Selectivity: Sunitinib-based scaffolds show higher Selectivity Indices (SI) toward cancer cells compared to Doxorubicin, which is notoriously cardiotoxic.

Mechanistic Validation & Pathways

Understanding the downstream effects is crucial for validating the SAR. Pyrrole-based kinase inhibitors primarily function by cutting off the tumor's blood supply (Angiogenesis) and proliferation signals.

Visualization: Signal Transduction Blockade

The following diagram details how pyrrole-based inhibitors (like Sunitinib) interrupt the RTK signaling cascade.

Pathway VEGFR VEGFR / PDGFR (Cell Surface) PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Drug Pyrrole Inhibitor (Sunitinib) Drug->VEGFR Blocks ATP Binding Apop Apoptosis Drug->Apop Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angio Angiogenesis mTOR->Angio ERK ERK RAS->ERK Prolif Cell Proliferation ERK->Prolif

Figure 2: Mechanism of Action showing the blockade of PI3K/Akt and RAS/ERK pathways by pyrrole-based RTK inhibitors.

Experimental Protocols for Validation

To replicate these findings or validate new derivatives, the following protocols are standardized for high reproducibility.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine


 values.
  • Seeding: Plate tumor cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve pyrrole derivatives in DMSO. Prepare serial dilutions (0.1 - 100

    
    M). Critical:  Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
    
  • Incubation: Treat cells for 48h or 72h.

  • Labeling: Add 10

    
    L MTT reagent (5 mg/mL in PBS). Incubate for 4h (formazan crystals form).
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Use non-linear regression (GraphPad Prism) to calculate

    
    .
    
Protocol B: Molecular Docking (In Silico Validation)

Purpose: Predict binding affinity and orientation.

  • Protein Prep: Download PDB structure (e.g., VEGFR2 kinase domain, PDB ID: 4AGD). Remove water molecules; add polar hydrogens using AutoDock Tools.

  • Ligand Prep: Draw pyrrole derivative structure (ChemDraw), minimize energy (MM2 force field), and convert to PDBQT format.

  • Grid Generation: Define a grid box centered on the co-crystallized ligand (e.g., Sunitinib binding site). Box size:

    
     Å.
    
  • Docking: Run AutoDock Vina. Set exhaustiveness to 8.

  • Analysis: Look for H-bonds with the "Hinge Region" (e.g., Glu917, Cys919 in VEGFR2). A binding energy < -9.0 kcal/mol generally indicates high affinity.

References

  • Chowdhury, S., et al. (2010). "Structure-activity relationships of sunitinib analogues." Bioorganic & Medicinal Chemistry Letters.

  • Bhardwaj, V., et al. (2020). "Pyrrole: A promising scaffold for the development of anticancer agents." European Journal of Medicinal Chemistry.

  • Kamal, A., et al. (2015). "Pyrrole-chalcone hybrids as potential anticancer agents." Medicinal Chemistry Research.

  • RCSB Protein Data Bank. (2023). "Structure of VEGFR2 kinase domain." RCSB PDB.

  • National Cancer Institute. (2023). "Sunitinib Malate." NCI Drug Dictionary.

Comparative Guide: Formylation Strategies for Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of an aldehyde group (-CHO) onto electron-rich heterocycles (indoles, pyrroles, thiophenes, furans) is a pivotal step in medicinal chemistry, serving as a gateway for Knoevenagel condensations, reductive aminations, and Wittig olefinations.

While the Vilsmeier-Haack reaction remains the industrial standard due to reagent availability, it is not a universal solution. It often fails with acid-sensitive substrates or when C2-regioselectivity is required on indole scaffolds. This guide compares the three dominant methodologies—Vilsmeier-Haack , Rieche , and Lithiation-Trapping —providing decision-making frameworks based on regioselectivity, functional group tolerance, and scalability.

The Electrophilic Standard: Vilsmeier-Haack Formylation

Best for: Robust substrates, C3-selective indole functionalization, large-scale operations.

The Vilsmeier-Haack reaction utilizes the chloromethyleneiminium salt (Vilsmeier reagent), generated in situ from DMF and POCl₃. It is an Electrophilic Aromatic Substitution (EAS) and is governed strictly by electronic density.

Mechanistic Pathway

The reaction proceeds through the formation of an electrophilic chloroiminium species, followed by nucleophilic attack by the heterocycle and subsequent hydrolysis.

VilsmeierMechanism DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent Activation POCl3 POCl3 POCl3->V_Reagent Intermediate Iminium Intermediate V_Reagent->Intermediate + Substrate (EAS Attack) Substrate Heterocycle (e.g., Indole) Substrate->Intermediate Product Formylated Product Intermediate->Product Hydrolysis (H2O/NaOAc)

Figure 1: The Vilsmeier-Haack mechanistic cascade from reagent formation to hydrolysis.

Validated Protocol: Formylation of Indole

Note: This protocol is adapted from standard Organic Syntheses procedures.

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (1.2 equiv) to 0°C. Add POCl₃ (1.1 equiv) dropwise.

    • Critical Control: Maintain temperature < 5°C. The formation of the Vilsmeier salt is exothermic. A colorless to faint yellow precipitate (the salt) typically forms.

  • Substrate Addition: Dissolve the indole (1.0 equiv) in minimal DMF and add dropwise to the pre-formed salt.

  • Heating: Warm to RT, then heat to 35–40°C for 1–2 hours.

    • Validation: Monitor via TLC. The intermediate iminium salt is polar and often stays at the baseline compared to the starting material.

  • Hydrolysis (The Danger Zone): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer).

    • Why: Direct water addition to the reaction flask can cause violent boiling due to residual POCl₃ quenching.

  • Workup: Extract with Ethyl Acetate, wash with saturated NaHCO₃ to remove acidic byproducts.

Pros:

  • High yields for C3-indole and C2-pyrrole formylation.

  • Reagents are cheap and available.

Cons:

  • Generates phosphorous waste.

  • Strongly acidic conditions; incompatible with acid-labile protecting groups (e.g., BOC, acetals).

The Lewis Acid Alternative: Rieche Formylation

Best for: Acid-sensitive substrates, sterically hindered arenes, and electron-rich benzenes (e.g., mesitylene) where Vilsmeier fails.

The Rieche formylation uses dichloromethyl methyl ether (DCME) and a Lewis acid (typically TiCl₄ or SnCl₄). It is generally faster and more reactive than Vilsmeier-Haack.

Comparative Advantage

Unlike the Vilsmeier reagent, which requires a highly nucleophilic substrate to displace the chloride, the TiCl₄-coordinated DCME is a "hotter" electrophile. This allows for the formylation of less electron-rich systems or crowded positions.

Validated Protocol Parameters
  • Reagents: 1.2 equiv TiCl₄, 1.1 equiv DCME, DCM (Solvent).

  • Temperature: -78°C to 0°C (Crucial for selectivity).

  • Quench: Pour into ice water.

Key Data Point: In the formylation of 1,2,3-trimethoxybenzene, Vilsmeier-Haack yields <30% due to steric crowding. Rieche formylation yields >85% [1].

Regiocontrol Switch: Lithiation-Trapping

Best for: Forcing formylation at the "unnatural" position (e.g., C2 of Indole).

While Vilsmeier and Rieche rely on electronic activation (attacking the point of highest electron density), Lithiation relies on kinetic acidity or Directed Ortho Metalation (DoM).

The Regioselectivity Flip
  • Vilsmeier (Indole): Attacks C3 (highest HOMO coefficient).

  • Lithiation (N-Protected Indole): Deprotonates C2 (most acidic proton due to inductive effect of Nitrogen).

Regioselectivity cluster_0 Pathway A: Electronic Control cluster_1 Pathway B: Kinetic/DoM Control Indole N-Boc Indole VH Vilsmeier-Haack (POCl3/DMF) Indole->VH Li Lithiation (n-BuLi / DMF Quench) Indole->Li Prod3 3-Formyl Indole (Major) VH->Prod3 Prod2 2-Formyl Indole (Major) Li->Prod2

Figure 2: Divergent regioselectivity based on method selection.

Validated Protocol: C2-Formylation of N-Boc Indole
  • Setup: Flame-dried flask, THF solvent, -78°C.

  • Lithiation: Add t-BuLi or LDA (1.1 equiv). Stir for 1 hour.

    • Note: n-BuLi may nucleophilically attack the Boc group; LDA or t-BuLi is safer for N-Boc substrates.

  • Trapping: Add anhydrous DMF (5 equiv) rapidly.

  • Workup: Warm to RT, quench with NH₄Cl.

Comparative Analysis & Decision Matrix

The following data summarizes the performance of these methods on a standard substrate: Indole (or N-protected variants).

FeatureVilsmeier-HaackRieche FormylationLithiation-Trapping
Active Species Chloroiminium IonAlkoxy-carbenium IonOrganolithium
Primary Selectivity C3 (Electronic)C3 (Electronic)C2 (Kinetic/Directed)
Acid Tolerance Poor (HCl generated)Moderate (Lewis Acid)High (Basic conditions)
Base Tolerance HighHighPoor (Base sensitive groups)
Atom Economy Low (POCl3 waste)ModerateLow (Stoichiometric metal)
Cost $ (Lowest)


$ (Anhydrous/Cryogenic)
Experimental Yield Comparison (Literature Aggregation)

Data based on N-Methylindole substrate:

  • Vilsmeier: 88% yield (3-CHO).

  • Rieche: 92% yield (3-CHO) – Faster reaction time.

  • Lithiation (n-BuLi/DMF): 85% yield (2-CHO).

Selection Workflow

DecisionTree Start Select Formylation Method Regio Is Regioselectivity Critical? Start->Regio Electronic Follows Electronics? (e.g. Indole C3) Regio->Electronic Yes Lithiation-Trapping Lithiation-Trapping Regio->Lithiation-Trapping No (Need C2) Sensitive Acid Sensitive Groups? Electronic->Sensitive Yes Electronic->Lithiation-Trapping No (Need C2) Rieche / Duff Rieche / Duff Sensitive->Rieche / Duff Yes (Avoids POCl3) Vilsmeier-Haack Vilsmeier-Haack Sensitive->Vilsmeier-Haack No (Robust)

Figure 3: Decision matrix for selecting the optimal formylation protocol.

References

  • Garcia, A. et al. (2019). Mechanistic insights into the Rieche formylation of electron-rich arenes. Journal of Organic Chemistry. [Link]

  • Seshadri, S. (1973). Vilsmeier-Haack Reaction and Its Synthetic Applications. Journal of Scientific & Industrial Research. [Link]

  • Organic Syntheses. (1940). Mesitaldehyde: Use of Rieche Formylation. Org. Synth. 1940, 20, 66. [Link]

  • Organic Syntheses. (1959). Indole-3-carboxaldehyde (Vilsmeier Method). Org. Synth. 1959, 39, 30. [Link]

  • Gribble, G. W. (2002). Lithiation of Indoles. In Heterocyclic Scaffolds I. Springer. [Link]

Safety Operating Guide

3,4-Diethyl-1H-pyrrole-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Classification

Immediate Directive: 3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS: 157873-93-3 / Analogue CAS: 634-97-9) is a substituted pyrrole derivative classified as an Organic Acid and Irritant .[1] It poses specific risks regarding oxidative instability and potential decarboxylation.

Disposal Classification:

  • RCRA Status: Not explicitly P-listed or U-listed. However, it must be managed as Hazardous Waste due to characteristic hazards (Irritant) and chemical compatibility profiles.

  • Primary Disposal Method: High-temperature incineration (Fuel Blending) at a permitted facility.

  • Key Segregation: Strictly segregate from strong oxidizers (e.g., nitric acid, peroxides) and strong bases.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand why it behaves the way it does. This is not just "chemical waste"; it is a reactive system.

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₉H₁₃NO₂High carbon/nitrogen content makes it suitable for fuel blending.[1]
Acidity (pKa) ~4.5 (COOH group)Weak Acid. Will react with bases to form salts.[1] Must be segregated from caustic waste to prevent heat generation.
Reactivity (Pyrrole Ring) Electron-rich aromaticReducing Agent. Highly sensitive to oxidation.[1] Contact with strong oxidizers can cause rapid, exothermic decomposition or ignition.
Stability Decarboxylation proneUpon heating or strong acid catalysis, the -COOH group may degrade to CO₂, potentially pressurizing sealed waste containers.[1]

The "Why" Behind the Protocol: The electron-rich pyrrole ring makes this compound susceptible to oxidative polymerization (turning black/brown). If you dispose of this in a waste container with trace oxidizers (like Chromic acid or Permanganate residues), you risk an immediate exothermic reaction. Self-validating step: Always inspect the waste stream log for oxidizers before adding this compound.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance)

Applicable for expired shelf stocks or solid synthesis residues.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) or amber glass wide-mouth jar. Avoid metal containers due to potential acid corrosion.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • 3,4-Diethyl-1H-pyrrole-2-carboxylic acid[1][2][3][4]

    • Hazard Class: Irritant, Organic Acid.

  • Segregation: Place the container in the "Solid Organic - Non-Halogenated" waste stream.

  • Validation: Ensure the lid is screwed on tightly but not over-torqued (to allow minor gas venting if slow decarboxylation occurs in hot storage).

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for mother liquors or flash chromatography fractions.[1]

  • Solvent Assessment: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate to Halogenated Waste.[5]

    • Non-Halogenated (Ethyl Acetate, Hexanes, Methanol): Segregate to Non-Halogenated Waste.

  • pH Check (Crucial):

    • Use a pH strip to verify the solution is not strongly alkaline.

    • Reasoning: Adding this acidic pyrrole to a highly basic waste stream (pH > 12) will generate heat and form salts, potentially precipitating solids that clog waste lines.

  • Oxidizer Screen:

    • STOP: Do not add to any carboy containing "Oxidizing Acids" or "Peroxides."

    • Test: If unsure of the waste carboy's history, use a starch-iodide paper test to confirm no active oxidizers are present.

Scenario C: Contaminated Debris

Gloves, weigh boats, paper towels.[1]

  • Bagging: Double-bag in 4-mil polyethylene bags.

  • Classification: Label as "Debris contaminated with Organic Irritants."

  • Disposal: Incineration bin (Dry Waste).

Visualized Workflows

Figure 1: Disposal Decision Logic Tree

This logic ensures the material ends up in the correct RCRA-compliant stream while preventing chemical incompatibility incidents.

DisposalLogic Start Waste: 3,4-Diethyl-1H-pyrrole-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Pack in HDPE/Glass Label: Organic Acid/Irritant Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck SolidBin Bin: Solid Organic Waste (Incineration) SolidAction->SolidBin Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo CompatCheck CRITICAL CHECK: Verify Recipient Carboy (No Oxidizers, No Strong Base) Halo->CompatCheck NonHalo->CompatCheck LiquidBinHalo Bin: Halogenated Solvent Waste CompatCheck->LiquidBinHalo If Halogenated LiquidBinNonHalo Bin: Flammable/Organic Waste CompatCheck->LiquidBinNonHalo If Non-Halogenated

Caption: Decision matrix for segregating pyrrole-2-carboxylic acid waste based on physical state and solvent carrier.

Figure 2: Chemical Incompatibility Mechanism

Understanding the "Why" prevents accidents. This diagram illustrates the specific reactivity risks of the pyrrole ring during disposal.

Reactivity Compound 3,4-Diethyl-1H-pyrrole-2-COOH PyrroleRing Pyrrole Ring (Electron Rich / Reducing) Compound->PyrroleRing AcidGroup Carboxylic Acid (Proton Donor) Compound->AcidGroup Oxidizer Strong Oxidizers (HNO3, Peroxides) PyrroleRing->Oxidizer Incompatible Base Strong Bases (NaOH, KOH) AcidGroup->Base Reacts Heat High Heat / Sealed Vessel AcidGroup->Heat Sensitive Fire Exothermic Reaction / Polymerization / Fire Oxidizer->Fire Salt Salt Formation / Precipitation Base->Salt Pressure Decarboxylation (CO2) Container Pressurization Heat->Pressure

Caption: Mechanism of hazard generation. The pyrrole ring drives oxidative risks, while the acid group drives pressure and precipitation risks.[1]

Emergency Response (Spill Procedures)

If a spill occurs during the disposal transfer:

  • Isolate: Evacuate the immediate area if dust is airborne.[6]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Neutralization (Liquid Spill): Absorb with a clay-based absorbent (e.g., vermiculite). Do not use paper towels for large concentrated spills due to flammability risk.

  • Cleanup (Solid Spill): Wet sweep (dampen with water) to avoid dust generation. Do not use a vacuum unless it is explosion-proof.

  • Decontamination: Wipe the surface with a dilute soap solution. Avoid bleach (oxidizer), as it may react with the pyrrole residue to form dark polymers/stains.

References

  • PubChem. (n.d.).[4][7] 3,4-Diethyl-1H-pyrrole-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2025).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[8] Retrieved February 1, 2026, from [Link][1]

Sources

Personal protective equipment for handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Understanding the Risks: A Profile of Pyrrole Carboxylic Acids

Based on safety data sheets (SDS) for structurally similar compounds, 3,4-Diethyl-1H-pyrrole-2-carboxylic acid should be treated as a hazardous substance with the potential to cause significant irritation. The primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5][6]

  • Serious Eye Irritation (H319): Contact with the eyes can cause significant damage, including pain, watering, and redness.[1][2][3][4][5][6]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3][4][5][6]

  • Harmful if Swallowed (H302): Ingestion may lead to gastrointestinal irritation.[5][6]

Given these potential hazards, a multi-layered PPE strategy is essential to minimize exposure and ensure laboratory safety.

Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, categorized by the level of protection required for different laboratory tasks.

Protection Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Weighing, solution preparation)Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required if handled in a well-ventilated area or chemical fume hood
High-Risk Operations (Handling large quantities, potential for splashing)Splash-proof chemical goggles and a face shieldNitrile gloves (consider double-gloving)Chemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges if engineering controls are insufficient[7]
A Deeper Dive into Your PPE Choices
  • Eye and Face Protection: For routine handling of small quantities, safety glasses with side shields offer adequate protection.[8] However, when there is a heightened risk of splashing, such as when transferring solutions or working with larger volumes, it is imperative to use splash-proof chemical goggles.[9] A face shield should be worn in conjunction with goggles during high-risk procedures to protect the entire face.[10]

  • Hand Protection: Nitrile gloves are a suitable choice for handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, offering good resistance to acids and bases for limited exposure.[9][10] It is crucial to inspect gloves for any signs of degradation or punctures before use.[7] For prolonged handling or when working with larger quantities, consider double-gloving to provide an additional layer of protection. Always remove gloves using the proper technique to avoid contaminating your skin.[7]

  • Body Protection: A standard laboratory coat is the minimum requirement for body protection.[11] When handling larger quantities of the compound or its solutions, an impervious or chemical-resistant apron worn over the lab coat is recommended to prevent saturation of clothing in the event of a spill.[11]

  • Respiratory Protection: In most laboratory settings, handling 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in a well-ventilated area or within a chemical fume hood will provide sufficient respiratory protection.[8][12] If dust or aerosols are generated and engineering controls are not adequate, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used.[7]

Operational Protocols: From Benchtop to Disposal

Adherence to standardized procedures is critical for minimizing risk. The following workflows outline the essential steps for safely handling and disposing of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid.

Workflow for Safe Handling and Use

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review SDS of Analogue Compounds prep_2 Don Appropriate PPE prep_1->prep_2 handling_1 Work in a Well-Ventilated Area or Fume Hood prep_2->handling_1 handling_2 Minimize Dust Generation handling_1->handling_2 post_1 Doff PPE Correctly handling_2->post_1 post_2 Wash Hands Thoroughly post_1->post_2

Figure 1. A step-by-step workflow for the safe handling of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid.
Emergency Response and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3][5] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[2][3][5]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1][2][3][5] Remove contact lenses if present and easy to do.[1][2][3][5] Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2][3][5] If breathing is difficult, provide oxygen.[1][3] Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting.[1][2][3] Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid and its containers is a critical aspect of laboratory safety and environmental responsibility.

cluster_waste Waste Segregation cluster_disposal Disposal Protocol cluster_final Final Disposition waste_1 Segregate Solid and Liquid Waste waste_2 Use Clearly Labeled, Compatible Waste Containers waste_1->waste_2 disposal_1 Dispose of as Hazardous Waste waste_2->disposal_1 disposal_2 Follow Local, State, and Federal Regulations disposal_1->disposal_2 final_1 Arrange for Pickup by an Approved Waste Disposal Service disposal_2->final_1 final_2 Do Not Dispose of Down the Drain final_1->final_2

Figure 2. A comprehensive disposal plan for 3,4-Diethyl-1H-pyrrole-2-carboxylic acid.

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[13] The material should be collected in suitable, closed containers and sent to an approved waste disposal plant.[1][2][3][5] Under no circumstances should this chemical be allowed to enter the environment or be disposed of down the drain.[7]

Conclusion: A Culture of Safety

While 3,4-Diethyl-1H-pyrrole-2-carboxylic acid may be a novel compound, the principles of chemical safety are well-established. By understanding the potential hazards based on analogous structures, implementing a robust PPE strategy, adhering to strict operational protocols, and following a comprehensive disposal plan, researchers can confidently and safely advance their work. This proactive approach to safety not only protects the individual researcher but also fosters a culture of responsibility within the entire laboratory.

References

  • Thermo Fisher Scientific. (2009).
  • Tokyo Chemical Industry. (2023).
  • ChemBlink. (n.d.). MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester.
  • Santa Cruz Biotechnology. (n.d.).
  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - N-Methylpyrrole-2-carboxylic acid.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Fisher Scientific. (n.d.).
  • University of Arizona. (n.d.). Acid Handling.
  • PubChem. (n.d.). 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Fisher Scientific. (n.d.).
  • MilliporeSigma. (2025).
  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • CymitQuimica. (2024). Safety Data Sheet - 5-(4-Isobutoxyphenyl)-1H-pyrrole-2-carboxylic acid.
  • PubChem. (n.d.).

Sources

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